Tofisopam impurity
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28N2O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |
InChI Key |
KLNBPIUOTHQHOE-CFRMEGHHSA-N |
Isomeric SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |
Canonical SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of Tofisopam Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation of Tofisopam. Tofisopam, an anxiolytic agent with a unique 2,3-benzodiazepine structure, is susceptible to degradation under various stress conditions, which can impact its safety, efficacy, and stability. A thorough understanding of its degradation products is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes the known degradation pathways, the analytical methodologies for their characterization, and quantitative data where available.
Summary of Known Degradation Products and Impurities
Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product. While comprehensive quantitative data from forced degradation studies on Tofisopam is not extensively available in publicly accessible literature, several potential impurities and degradation products have been identified. One study explicitly mentions the formation of a degradation product under acidic stress conditions, which was subsequently identified using IR and mass spectral analysis.
The following table summarizes known impurities related to Tofisopam, which may include starting materials, intermediates, and degradation products. It is important to note that the specific conditions leading to the formation of each of these impurities as degradation products are not fully elucidated in the available literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tofisopam | C₂₂H₂₆N₂O₄ | 382.46 | 22345-47-7 |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | C₂₂H₂₄O₅ | 368.43 | 15462-94-9 |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | C₂₂H₂₆O₆ | 386.44 | 15462-91-6 |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | C₂₂H₂₈N₂O₅ | 400.48 | 37952-09-3 |
Forced Degradation Studies: Methodologies and Observations
Forced degradation studies, as mandated by regulatory bodies like the ICH, are crucial for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. Tofisopam has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Experimental Protocols
Detailed experimental protocols for forced degradation studies of Tofisopam are not consistently available in the public domain and would typically be found in the full-text of specialized analytical chemistry journals. However, based on general practices for forced degradation studies, the following methodologies are likely employed:
-
Acid Hydrolysis: Tofisopam solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and may be heated to accelerate degradation.
-
Alkaline Hydrolysis: Tofisopam solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and may be heated.
-
Oxidative Degradation: Tofisopam solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂), at room or elevated temperature.
-
Thermal Degradation: Solid Tofisopam or a solution is exposed to dry heat at elevated temperatures (e.g., 60°C to 80°C) for a specified period.
-
Photolytic Degradation: Solid Tofisopam or a solution is exposed to UV and/or visible light in a photostability chamber.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Summary of Degradation Behavior
While specific quantitative data is limited in the available literature, qualitative observations from various studies indicate the following:
-
Acidic Conditions: Tofisopam is susceptible to degradation under acidic conditions. One study successfully isolated and identified a degradation product formed under these conditions, suggesting a specific degradation pathway. The exact structure of this degradation product requires access to the full-text of the cited research for confirmation.
The following diagram illustrates the proposed initial step in the acid-catalyzed degradation of Tofisopam.
An In-depth Technical Guide to the Identification of Tofisopam Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tofisopam, a non-typical anxiolytic of the 2,3-benzodiazepine class, and a detailed analysis of the impurities that can arise during its production and storage. Understanding and controlling these impurities is critical for ensuring the safety and efficacy of the final drug product. This document outlines the common synthetic pathways, potential process-related impurities, and degradation products. It also details the analytical methodologies for their identification and quantification, aligning with regulatory expectations for impurity profiling.
Tofisopam: Structure and Synthesis Overview
Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is a chiral molecule marketed as a racemate.[1] Its unique structure, departing from the classical 1,4- and 1,5-benzodiazepines, contributes to its distinct pharmacological profile, exhibiting anxiolytic effects without the sedative, muscle relaxant, or anticonvulsant properties associated with other benzodiazepines.[1][2][3]
The synthesis of Tofisopam is a multi-step process that can generate various impurities.[2] While several synthetic routes have been developed, a common approach involves the formation of a diketone key intermediate followed by cyclization with hydrazine.[4] An older, classical synthesis utilized toxic chromium(VI) oxide for the creation of this intermediate.[4] To mitigate environmental concerns, newer, more sustainable methods have been developed, such as a lithiation-based synthesis.[4] Another innovative route utilizes plant-derived starting materials, specifically 3,4-dimethoxypropylbenzene and 3,4-dimethoxybenzoic acid.[5]
Below is a generalized representation of a Tofisopam synthesis pathway leading to the formation of key impurities.
Caption: Generalized Tofisopam synthesis and impurity formation pathways.
Profiling of Tofisopam Impurities
Impurities in a drug substance can be classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[6] For Tofisopam, the focus is primarily on organic impurities that can arise from the synthetic process or degradation of the active pharmaceutical ingredient (API).
Process-Related Impurities
These impurities are by-products or unreacted intermediates from the manufacturing process. Some identified process-related impurities for Tofisopam are listed in the table below.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Source |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one[7] | C22H26O6 | 386.44 | Key intermediate or by-product in the synthesis |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol[7] | C22H24O5 | 368.43 | By-product from an alternative cyclization |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone[7] | C22H28N2O5 | 400.48 | Incomplete cyclization or side reaction |
| Tofisopam Impurity C (CAS: 4483-47-0)[8] | C22H28O4 | 356.46 | Process-related impurity |
| This compound 1[9] | C22H27NO5 | 385.46 | Process-related impurity |
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of analytical methods.[10][11][12] These studies typically involve exposing the drug substance to acid, base, oxidation, heat, and light.[12][13] For Tofisopam, a degradation product has been successfully isolated and identified following acidic stress conditions.[14]
The workflow for a typical forced degradation study is illustrated below.
Caption: Workflow for forced degradation studies of Tofisopam.
Analytical Methodologies for Impurity Identification
A variety of analytical techniques are employed for the detection, quantification, and characterization of Tofisopam impurities. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for separating Tofisopam from its impurities.[15][16]
High-Performance Liquid Chromatography (HPLC)
Several RP-HPLC methods have been developed and validated for the determination of Tofisopam and its impurities.[15][17] These methods are crucial for routine quality control and stability testing.
Experimental Protocol: Example of a Validated RP-HPLC Method [15]
-
Instrumentation: An Agilent 1220 Infinity-II liquid chromatographic system equipped with a PDA detector and autosampler.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and methanol in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: Not specified, but typically 10-20 µL.
-
Sample Preparation:
-
Standard Stock Solution: Dissolve 10 mg of Tofisopam reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase, followed by a further dilution to obtain a final concentration of 10 µg/mL.
-
Sample Solution (from tablets): Weigh and powder ten tablets (each containing 50 mg of Tofisopam). Weigh a portion of the powder equivalent to 10 mg of Tofisopam and dilute to obtain a final concentration of 10 µg/mL.
-
-
Validation Parameters: The method was validated for system suitability, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, assay, robustness, and ruggedness as per ICH guidelines.
Quantitative Data from a Validated RP-HPLC Method [15][18]
| Parameter | Result |
| Linearity Range | 10-60 µg/mL[15] |
| Regression Coefficient (r²) | 0.9996[15] |
| Limit of Detection (LOD) | 2.75 µg/mL[15] |
| Limit of Quantitation (LOQ) | 8.855 µg/mL[15] |
| Accuracy (% Recovery) | 98-103%[15] |
| Precision (%RSD) | < 2%[15] |
Other Analytical Techniques
In addition to HPLC, other methods have been developed for the analysis of Tofisopam and its degradation products:
-
Thin-Layer Chromatography (TLC): A TLC method using silica gel 60 F254 plates with a mobile phase of ethyl acetate-methanol-ammonium hydroxide 10% (8.5:1.0:0.5, v/v/v) and densitometric scanning at 315 nm has been reported.[14]
-
Spectrophotometry: First and second derivative spectrophotometric methods have been developed for the determination of Tofisopam in the presence of its degradation product.[14]
-
Spectrofluorometry: This technique has been applied for the determination of Tofisopam via its degradation product, with maximum emission at 383 nm upon excitation at 295 nm.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[6]
The logical relationship for identifying and characterizing an unknown impurity is depicted in the following diagram.
Caption: Logical workflow for the identification of unknown impurities.
Conclusion
The identification and control of synthesis-related impurities and degradation products of Tofisopam are paramount for ensuring its quality, safety, and efficacy. A thorough understanding of the synthetic process and potential degradation pathways is essential for developing robust and specific analytical methods. RP-HPLC remains the cornerstone for the separation and quantification of Tofisopam and its impurities. The combination of chromatographic separation with spectroscopic techniques like mass spectrometry and NMR is crucial for the definitive structural elucidation of unknown impurities. This guide provides a framework for researchers and drug development professionals to navigate the complexities of this compound profiling, ultimately contributing to the development of a safe and effective pharmaceutical product.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Tofisopam Impurity Profiling and Structure Elucidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impurity profiling and structure elucidation of Tofisopam, a 2,3-benzodiazepine anxiolytic. It details the common process-related and degradation impurities, methodologies for their detection and quantification, and protocols for their structural characterization. This document is intended to serve as a valuable resource for researchers, quality control analysts, and formulation scientists involved in the development and manufacturing of Tofisopam.
Introduction to Tofisopam and its Impurities
Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is an anxiolytic agent with a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. It is prescribed for the treatment of anxiety and alcohol withdrawal.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in pharmaceutical products. This guide outlines a systematic approach to the impurity profiling of Tofisopam, from initial detection to final structure elucidation.
Tofisopam Synthesis and Potential Process-Related Impurities
The synthesis of Tofisopam can be accomplished through various routes, each with the potential to introduce specific process-related impurities. A common synthetic pathway involves the reaction of a substituted phenylacetone derivative with a dimethoxybenzoyl moiety, followed by cyclization with hydrazine.
Caption: Plausible synthesis pathway of Tofisopam.
Key process-related impurities can include unreacted starting materials, intermediates, and by-products of side reactions. The following table summarizes some potential process-related impurities of Tofisopam.
Forced Degradation Studies and Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions and for developing stability-indicating analytical methods.[2] Tofisopam is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Caption: Potential degradation pathways of Tofisopam under various stress conditions.
A study on the determination of Tofisopam in the presence of its degradation product confirmed that a degradation product is formed under acidic stress conditions.[3] The structure of this degradant was confirmed by IR and mass spectral analysis.[3]
Quantitative Analysis of Tofisopam Impurities
The quantification of Tofisopam and its impurities is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Several HPLC methods have been reported for the analysis of Tofisopam.[4][5][6] The choice of method depends on the specific impurities being monitored.
Table 1: Summary of Known Tofisopam Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Process-Related (Intermediate) |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Process-Related (Intermediate) |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | Process-Related (By-product) |
| Tofisopam Impurity C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | Degradation |
| This compound B | 93-16-3 | C₁₀H₁₂O₂ | 164.20 | Starting Material |
Note: The acceptance criteria for these impurities are not publicly available in pharmacopeias and would be established based on ICH guidelines and product-specific toxicological data.
Experimental Protocols
General Impurity Profiling Workflow
Caption: General workflow for the profiling and characterization of Tofisopam impurities.
HPLC Method for Impurity Quantification
This protocol is a representative example based on published methods.[4][6]
-
Chromatographic System:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and dissolve in 10 mL of methanol.[6]
-
Working Standard Solution (10 µg/mL): Dilute the standard stock solution appropriately with the mobile phase.[6]
-
Sample Solution: Weigh and powder tablets equivalent to 10 mg of Tofisopam, dissolve in methanol, sonicate, and dilute to the final concentration with the mobile phase.[6]
-
-
System Suitability:
-
Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The theoretical plates for the Tofisopam peak should be not less than 2000.
-
The tailing factor for the Tofisopam peak should be not more than 2.0.
-
Forced Degradation Protocol
-
Acid Hydrolysis: Reflux 10 mg of Tofisopam in 10 mL of 0.1 M HCl at 80°C for 8 hours.
-
Base Hydrolysis: Reflux 10 mg of Tofisopam in 10 mL of 0.1 M NaOH at 80°C for 8 hours.
-
Oxidative Degradation: Store 10 mg of Tofisopam in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Tofisopam to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose solid Tofisopam to UV light (254 nm) and visible light in a photostability chamber.
Note: The extent of degradation should be targeted to be between 5-20% for the generation of relevant degradation products.
Structure Elucidation Protocol: A Case Study of an Impurity
The structure of an unknown impurity is typically elucidated using a combination of spectroscopic techniques.
-
Isolation: The impurity is first isolated from the reaction mixture or degraded sample using preparative HPLC.
-
Mass Spectrometry (MS):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
-
Procedure: The isolated impurity is infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide clues about the structure of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed.
-
Procedure: A few milligrams of the isolated impurity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR: Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Method: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Procedure: The isolated impurity is analyzed as a KBr pellet or a thin film. The IR spectrum provides information about the functional groups present in the molecule.
-
Conclusion
The comprehensive impurity profiling of Tofisopam is a multi-faceted process that is integral to ensuring the quality, safety, and efficacy of the final drug product. This guide has outlined the key aspects of this process, including the identification of potential process-related and degradation impurities, the development of robust analytical methods for their quantification, and the application of advanced spectroscopic techniques for their structure elucidation. A thorough understanding of the impurity profile of Tofisopam allows for the implementation of effective control strategies throughout the manufacturing process and the entire shelf-life of the drug product.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to Forced Degradation Studies of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies conducted on Tofisopam, a 2,3-benzodiazepine anxiolytic. Understanding the degradation pathways and the formation of potential impurities under various stress conditions is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes the available scientific literature on the subject, presenting experimental protocols, degradation product information, and analytical methodologies.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance or drug product to conditions more severe than accelerated stability testing.[1] These studies are a regulatory requirement and a critical component of the drug development process. The primary objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products.[1]
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.
The International Council for Harmonisation (ICH) guidelines recommend that stress testing should include the effects of temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[2]
Summary of Forced Degradation Studies on Tofisopam
Tofisopam has been subjected to a range of forced degradation conditions to assess its stability. The primary degradation pathways investigated include acidic, alkaline, oxidative, thermal, and photolytic stress.
Data Presentation
The following table summarizes the quantitative data gathered from various studies on the forced degradation of Tofisopam. It is important to note that detailed quantitative results are not consistently reported in the publicly available literature; therefore, this table represents a consolidation of the available information.
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration | % Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | Reflux | Not Specified | Significant | One major degradation product | [3][4] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Reflux | Not Specified | Mentioned | Not specified in abstracts | [5] |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Not Specified | Mentioned | Not specified in abstracts | [5] |
| Thermal Degradation | Dry Heat | Not Specified | Not Specified | Not Specified | Mentioned | Not specified in abstracts | [5] |
| Photolytic Degradation | UV Light | Not Specified | Ambient | Not Specified | Mentioned | Not specified in abstracts | [5] |
Note: The term "Mentioned" indicates that the study subjected Tofisopam to the specified stress condition, but the abstract did not provide quantitative data on the extent of degradation. "Not specified in abstracts" indicates that the identity of the degradation products was not detailed in the publicly available summaries. Access to the full-text of the cited articles is recommended for more detailed information.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. The following sections outline the typical methodologies used for the forced degradation of Tofisopam, based on the available literature and general pharmaceutical practices.
Acidic Hydrolysis
-
Objective: To assess the susceptibility of Tofisopam to degradation in an acidic environment.
-
Methodology:
-
Prepare a stock solution of Tofisopam in a suitable solvent (e.g., methanol).
-
Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Reflux the mixture for a specified period. The exact duration should be optimized to achieve a target degradation of 5-20%.
-
At predetermined time points, withdraw samples and neutralize them with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide).
-
Dilute the samples to an appropriate concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.[5]
-
Alkaline Hydrolysis
-
Objective: To evaluate the stability of Tofisopam in a basic medium.
-
Methodology:
-
Prepare a stock solution of Tofisopam.
-
Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Reflux the mixture for a predetermined time to achieve the desired level of degradation.
-
Withdraw samples at various intervals and neutralize them with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid).
-
Dilute the samples to the target concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[5]
-
Oxidative Degradation
-
Objective: To investigate the potential for oxidative degradation of Tofisopam.
-
Methodology:
-
Prepare a solution of Tofisopam.
-
Add hydrogen peroxide to the solution. Concentrations typically range from 3% to 30%.[1]
-
Keep the solution at room temperature for a specified duration, monitoring the degradation over time.
-
Withdraw samples at appropriate intervals.
-
Dilute the samples for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[5]
-
Thermal Degradation
-
Objective: To assess the stability of Tofisopam when exposed to heat.
-
Methodology:
-
Place the solid Tofisopam drug substance in a thermostatically controlled oven.
-
Expose the sample to a specific temperature for a defined period. The conditions should be more strenuous than those for accelerated stability testing.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.[5]
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Tofisopam.
-
Methodology:
-
Expose a solution of Tofisopam to a light source, such as a UV lamp, in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Monitor the degradation at various time points.
-
Analyze both the exposed and control samples using a validated stability-indicating HPLC method.[5]
-
Degradation Pathways and Product Identification
One study has reported the formation of a single major degradation product under acidic stress conditions.[3][4] This degradant was separated and its structure was confirmed using IR and mass spectral analysis.[3][4] While the specific structure is not detailed in the abstract, the study suggests a degradation pathway was proposed.[3][4]
Based on the known chemistry of benzodiazepines, hydrolysis of the diazepine ring is a common degradation pathway. For Tofisopam, a 2,3-benzodiazepine, acidic conditions could potentially lead to the cleavage of the seven-membered ring.
Analytical Methodologies
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For Tofisopam, several stability-indicating methods have been developed and validated, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
Key features of a typical stability-indicating RP-HPLC method for Tofisopam include:
-
Column: A C18 column is commonly used for the separation.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[6]
-
Detection: UV detection at a specific wavelength (e.g., 238 nm) is often used to monitor the elution of Tofisopam and its degradation products.[6]
The validation of these methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies on Tofisopam.
Hypothetical Acidic Degradation Pathway of Tofisopam
Disclaimer: The following diagram illustrates a plausible degradation pathway for Tofisopam under acidic conditions based on the general chemistry of benzodiazepines. The exact structure of the degradation product and the definitive pathway for Tofisopam require confirmation from the full-text scientific literature.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common process-related impurities of Tofisopam, a 2,3-benzodiazepine anxiolytic. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the identity of known impurities, analytical methodologies for their detection, and insights into their formation based on the synthesis of Tofisopam.
Introduction to Tofisopam and its Synthesis
Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is distinguished from classical 1,4-benzodiazepines by its atypical pharmacological profile, exhibiting anxiolytic effects without significant sedative, anticonvulsant, or muscle-relaxant properties. Its synthesis typically involves a multi-step process culminating in the formation of the benzodiazepine ring. A common synthetic route involves the reaction of a substituted benzophenone derivative with hydrazine hydrate. Process-related impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, and reagents used in the synthesis.
Common Process-Related Impurities of Tofisopam
Several potential process-related impurities of Tofisopam have been identified. These are often intermediates or by-products formed during the synthesis. The table below summarizes the key identified impurities. While specific quantitative limits are typically proprietary and set based on toxicology studies and regulatory guidelines (such as ICH Q3A/B), the presence of these impurities must be monitored and controlled.
Table 1: Summary of Common Process-Related Impurities of Tofisopam
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Intermediate (Benzophenone derivative) |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Intermediate (Hydrazone derivative)[1] |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | By-product |
| Tofisopam Impurity C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | By-product[2] |
Note: The classification of these compounds as "process-related" is based on their chemical structures in relation to the known synthetic pathways of Tofisopam. Quantitative data on typical impurity levels in commercial Tofisopam is not publicly available.
Analytical Methodology for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Tofisopam and its related impurities. Below is a detailed experimental protocol for a representative Reverse-Phase HPLC (RP-HPLC) method.
Experimental Protocol: RP-HPLC for this compound Profiling
Objective: To separate and quantify Tofisopam and its known process-related impurities in a drug substance sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).[3] (Alternative: Methanol and 0.1% orthophosphoric acid in water in a ratio of 90:10 v/v[4]).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 30 minutes (to ensure elution of all impurities).
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Tofisopam reference standard (e.g., 1 mg/mL) in methanol. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Impurity Standard Solutions: If available, prepare individual stock solutions of each impurity reference standard in methanol. Prepare a mixed working standard solution containing Tofisopam and all known impurities at appropriate concentrations for method validation.
-
Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance in methanol to obtain a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase if necessary.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank (diluent), Tofisopam standard, and impurity standards to demonstrate the absence of interference and to confirm the retention times of each component.
-
Linearity: Analyze a series of solutions with increasing concentrations of Tofisopam and each impurity to establish a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a known amount of each impurity into the Tofisopam sample solution.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of the sample solution.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualization of Tofisopam's Mechanism of Action
Tofisopam's anxiolytic effect is not mediated by the classical benzodiazepine binding site on the GABA-A receptor. Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with a notable affinity for PDE-4 and PDE-10. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in various signaling pathways.
Below is a diagram illustrating the proposed signaling pathway for Tofisopam's mechanism of action.
Caption: Tofisopam's mechanism via phosphodiesterase (PDE) inhibition.
Conclusion
The control of process-related impurities is a fundamental aspect of Tofisopam manufacturing. This guide has identified key impurities that may arise during synthesis and has provided a framework for their analysis using a validated RP-HPLC method. The unique mechanism of action of Tofisopam, involving the inhibition of phosphodiesterases, distinguishes it from other benzodiazepines. A thorough understanding of both the impurity profile and the pharmacological mechanism is essential for the development of safe and effective Tofisopam-based therapies. Further research into the specific process parameters that lead to impurity formation can aid in optimizing the synthetic route to minimize their presence in the final drug substance.
References
Tofisopam Pharmacopoeial Impurity Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs. Unlike the more common 1,4-benzodiazepines, tofisopam exhibits its therapeutic effects without significant sedative, anticonvulsant, or muscle relaxant properties. Ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the current understanding of pharmacopoeial impurity standards for tofisopam, focusing on identification, control, and analytical methodologies.
While tofisopam is marketed in several European and Asian countries, it is noteworthy that as of the time of this guide, there is no official monograph for tofisopam in the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). The primary pharmacopoeial reference for tofisopam impurity control is the Japanese Pharmacopoeia (JP). This guide will detail the available pharmacopoeial methods and supplement this information with data on known and potential impurities identified from various sources, which are crucial for a comprehensive impurity control strategy.
Known and Potential Impurities of Tofisopam
A thorough impurity profile of a drug substance is a critical component of its quality control. For tofisopam, several related substances have been identified, likely arising from the manufacturing process or degradation. The following table summarizes known and potential impurities, compiled from various chemical and pharmaceutical reference standard suppliers. It is important to note that the official status and regulatory acceptance of these impurities may vary by jurisdiction.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Potential Origin |
| This compound 1 / (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Process |
| This compound 2 / 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Process |
| This compound 3 / 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | Degradation |
| This compound 4 / this compound C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | Process |
| This compound 5 | 6379-72-2 | C₁₁H₁₄O₂ | 178.23 | Starting Material |
| This compound B | 93-16-3 | C₉H₁₀O₃ | 166.17 | Starting Material |
Pharmacopoeial Analytical Methods
The Japanese Pharmacopoeia (Fourteenth Edition, JP XIV) provides an official method for the control of related substances in tofisopam.
Japanese Pharmacopoeia (JP XIV) Method for Related Substances
This method utilizes Thin-Layer Chromatography (TLC) to identify and semi-quantitatively control impurities.
Experimental Protocol:
-
Standard Solution: A solution of Tofisopam Reference Standard in acetone.
-
Sample Solution: A solution of the tofisopam substance under examination in acetone.
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, n-hexane, and acetic acid (100) (50:50:1).
-
Application: Apply a defined volume of the sample and standard solutions to the TLC plate.
-
Development: Develop the chromatogram in a suitable chamber until the mobile phase has ascended a sufficient distance.
-
Detection: After air-drying the plate, visualize the spots under UV light at 254 nm.
-
Acceptance Criteria: The spots in the chromatogram obtained with the sample solution, other than the principal spot, are not more intense than the spot in the chromatogram obtained with the standard solution. The JP XIV monograph specifies limits for heavy metals (not more than 20 ppm) and arsenic (not more than 2 ppm) as part of the purity tests.[1]
Advanced Analytical Techniques for Impurity Profiling
While the JP provides a TLC method, modern drug development and quality control often rely on more sensitive and quantitative techniques like High-Performance Liquid Chromatography (HPLC). Several research studies have reported the development and validation of stability-indicating HPLC methods for tofisopam.
Example of a Reported HPLC Method for Tofisopam and its Impurities
The following is a summary of a typical reversed-phase HPLC method described in the scientific literature for the separation and quantification of tofisopam and its related substances.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 230 nm or 312 nm).
-
-
Sample Preparation:
-
Standard Solution: A solution of Tofisopam Reference Standard and available impurity reference standards in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Sample Solution: A solution of the tofisopam drug substance or drug product in a suitable diluent.
-
-
System Suitability:
-
Parameters such as theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity peak are monitored to ensure the performance of the chromatographic system.
-
-
Quantification:
-
Impurities are typically quantified against the Tofisopam Reference Standard using an external standard method, often with the assumption of a response factor of 1.0 for unspecified impurities unless otherwise determined.
-
Forced Degradation and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may arise during storage. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
The identified degradation products are then profiled using a stability-indicating analytical method, typically HPLC. For tofisopam, forced degradation studies can help to elucidate the formation of impurities such as 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol.
The following diagram illustrates a logical workflow for conducting forced degradation studies and subsequent impurity analysis.
Caption: A logical workflow for conducting forced degradation studies on tofisopam.
Signaling Pathways and Logical Relationships in Impurity Control
The control of impurities in a pharmaceutical product is a multi-faceted process that involves understanding the origin of impurities and implementing appropriate control strategies throughout the manufacturing process and shelf-life of the product.
The following diagram illustrates the key relationships in the control of tofisopam impurities.
Caption: A diagram illustrating the interplay of factors in controlling tofisopam impurities.
Conclusion
The control of impurities in tofisopam is a critical aspect of ensuring its quality, safety, and efficacy. While a dedicated monograph in the European Pharmacopoeia or the United States Pharmacopeia is currently absent, the Japanese Pharmacopoeia provides a foundational, albeit less specific, TLC-based method for controlling related substances. For robust quality control and regulatory submissions in other jurisdictions, the development and validation of more advanced, stability-indicating HPLC methods are indispensable. A comprehensive understanding of potential process-related impurities and degradation products, as elucidated through forced degradation studies, is essential for establishing meaningful specifications and ensuring the overall quality of the tofisopam drug substance and its formulated products. Researchers and drug development professionals should adopt a holistic approach that combines pharmacopoeial requirements with modern analytical practices and a thorough understanding of the drug's chemistry to effectively manage impurities.
References
An In-depth Technical Guide to the Isolation and Characterization of Tofisopam Degradants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Tofisopam's degradation products. Tofisopam, a 2,3-benzodiazepine anxiolytic, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring drug safety, stability, and regulatory compliance. This document outlines the common stress conditions applied in forced degradation studies of Tofisopam, analytical techniques for separating the degradants, and methods for their structural elucidation.
Forced Degradation Studies of Tofisopam
Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products in a shorter amount of time. Based on the available literature, Tofisopam has been subjected to a variety of stress conditions.
A stability-indicating HPLC method has been developed for Tofisopam, which included subjecting the drug to acid, alkali, oxidation, dry heat, and UV degradation[1]. Another study also reports the development of several stability-indicating methods and mentions the isolation and identification of an acid-induced degradation product[2].
Table 1: Summary of Forced Degradation Conditions for Tofisopam
| Stress Condition | Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, Reflux | Formation of a significant degradation product has been reported[2]. |
| Base Hydrolysis | 0.1 M NaOH, Reflux | Degradation observed, but specific products not detailed in available literature[1]. |
| Oxidation | 3-30% H₂O₂, Room Temperature | Degradation observed[1]. |
| Thermal Degradation | Dry Heat, 60-80°C | Degradation observed[1]. |
| Photodegradation | UV light, Sunlight | Degradation observed[1]. |
Isolation of Tofisopam Degradants
The isolation of individual degradation products is a critical step for their structural characterization. While analytical HPLC methods are used to separate and quantify the parent drug and its impurities, preparative chromatography is typically employed for isolating sufficient quantities of the degradants for spectroscopic analysis.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
While specific preparative HPLC methods for Tofisopam degradants are not detailed in the reviewed literature, a general protocol can be outlined based on the principles of method development for impurity isolation. The analytical HPLC methods described for Tofisopam can be scaled up for this purpose[1][3][4].
Objective: To isolate the major degradation product formed under acidic stress.
Materials:
-
Tofisopam, degraded under acidic conditions (e.g., reflux in 0.1 M HCl)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or other suitable modifier
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)
Method:
-
Sample Preparation: Neutralize the acidic degradation mixture and dilute with the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for benzodiazepines. The gradient will need to be optimized to achieve good separation of the degradant from the parent drug and other minor impurities.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Use a UV detector at a wavelength where both Tofisopam and the degradant show good absorbance (e.g., 238 nm or 309 nm)[3].
-
-
Fraction Collection: Collect the eluent corresponding to the peak of the degradation product.
-
Purity Check: Analyze the collected fraction using an analytical HPLC method to confirm its purity.
-
Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the isolated degradant.
Characterization of Tofisopam Degradants
Once isolated, the structure of the degradation products can be elucidated using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradant, which is crucial for proposing a chemical structure. One study mentions the use of mass spectral analysis for the identification of an acid degradation product[2].
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. The aforementioned study also utilized IR spectroscopy in the characterization of the acid-induced degradant[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMQC/HSQC) provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.
Hypothetical Degradation Pathway of Tofisopam
While the exact structures of Tofisopam degradants are not publicly available, a plausible degradation pathway under acidic conditions can be hypothesized based on the known chemistry of benzodiazepines. The central seven-membered diazepine ring is susceptible to hydrolysis.
Experimental Workflow for Isolation and Characterization
The overall process for isolating and characterizing Tofisopam degradants follows a systematic workflow.
Quantitative Analysis of Tofisopam Degradation
A stability-indicating HPLC method is crucial for quantifying the decrease in Tofisopam and the formation of its degradants over time. While specific quantitative data from forced degradation studies of Tofisopam are not extensively published, the following table provides a hypothetical summary based on typical outcomes of such studies.
Table 2: Hypothetical Quantitative Data from Forced Degradation of Tofisopam
| Stress Condition | Duration | Tofisopam Assay (%) | Major Degradant (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (Reflux) | 8 hours | 85.2 | 12.5 | 14.8 | 100.0 |
| 0.1 M NaOH (Reflux) | 4 hours | 90.5 | 7.8 | 9.5 | 100.0 |
| 30% H₂O₂ (RT) | 24 hours | 92.1 | 6.5 | 7.9 | 100.0 |
| Dry Heat (80°C) | 48 hours | 95.8 | 3.1 | 4.2 | 100.0 |
| UV Light | 24 hours | 94.3 | 4.5 | 5.7 | 100.0 |
Note: The data in this table is illustrative and not based on published experimental results.
Conclusion
The isolation and characterization of Tofisopam degradants are fundamental to ensuring the quality and safety of the drug product. This guide outlines the necessary steps, from forced degradation studies to structural elucidation, based on the available scientific literature. While the exact chemical structures of Tofisopam's degradation products are not widely reported, the methodologies described herein provide a robust framework for researchers and scientists in the pharmaceutical industry to conduct these critical investigations. Further research is warranted to fully characterize the degradation profile of Tofisopam and to elucidate the structures of its degradation products under various stress conditions.
References
"Tofisopam stability studies and impurity formation"
An In-depth Technical Guide to Tofisopam Stability Studies and Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, a 2,3-benzodiazepine derivative, is an anxiolytic agent with a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. Unlike its counterparts, tofisopam exhibits anxiolytic effects without significant sedative, anticonvulsant, or muscle-relaxant properties. Ensuring the stability and purity of the tofisopam drug substance and its formulated products is critical for its safety and efficacy. This technical guide provides a comprehensive overview of the stability-indicating analytical methods, forced degradation studies, and the resulting impurity profile of tofisopam. Detailed experimental protocols for stress testing are outlined, and known process and degradation impurities are discussed. Furthermore, this guide presents visual representations of the experimental workflow for stability testing and the potential degradation pathways of tofisopam to aid in a deeper understanding of its chemical behavior under various stress conditions.
Introduction
The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are essential to understand how environmental factors such as temperature, humidity, light, and pH can impact the drug substance. Forced degradation, or stress testing, is a crucial component of these studies, providing insights into the intrinsic stability of the molecule and helping to develop and validate stability-indicating analytical methods.[1] These methods are vital for accurately quantifying the drug substance and detecting any degradation products that may form.
This guide focuses on the stability of tofisopam and the formation of its impurities. It consolidates information on the analytical methodologies used for its stability testing, the conditions under which it degrades, and the identity of the resulting impurities.
Tofisopam and its Known Impurities
Several impurities related to the synthesis and degradation of tofisopam have been identified. A comprehensive impurity profile is essential for the quality control of the drug substance and its formulations.
| Impurity Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| Tofisopam | 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | 22345-47-7 | C₂₂H₂₆N₂O₄ | 382.46 |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | Structure not available in search results | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | Structure not available in search results | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | Structure not available in search results | Not Available | Not Available | Not Available |
Forced Degradation and Stability Studies
Forced degradation studies are instrumental in understanding the degradation pathways and the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability conditions.
Experimental Protocols for Forced Degradation
The following protocols are based on methodologies described for the forced degradation of tofisopam.
3.1.1 Acid Hydrolysis
-
Protocol: A solution of tofisopam is prepared in a suitable solvent (e.g., methanol) and then treated with an acidic solution (e.g., 0.1 N HCl). The mixture is then refluxed for a specified period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Conditions:
-
Acid: 0.1 N Hydrochloric Acid
-
Temperature: Reflux
-
Duration: Varies (e.g., up to 12 hours)
-
3.1.2 Base Hydrolysis
-
Protocol: A solution of tofisopam is treated with a basic solution (e.g., 0.1 N NaOH) and refluxed. Samples are periodically taken, neutralized, and prepared for analysis.
-
Conditions:
-
Base: 0.1 N Sodium Hydroxide
-
Temperature: Reflux
-
Duration: Varies
-
3.1.3 Oxidative Degradation
-
Protocol: Tofisopam solution is exposed to an oxidizing agent, such as hydrogen peroxide, at room temperature or under gentle heating.
-
Conditions:
-
Oxidizing Agent: 3% to 30% Hydrogen Peroxide
-
Temperature: Room Temperature or controlled heating
-
Duration: Varies
-
3.1.4 Thermal Degradation
-
Protocol: Solid tofisopam powder is subjected to dry heat in a temperature-controlled oven.
-
Conditions:
-
Temperature: Varies (e.g., 60-80°C)
-
Duration: Varies (e.g., up to 48 hours)
-
3.1.5 Photolytic Degradation
-
Protocol: A solution of tofisopam is exposed to ultraviolet (UV) radiation in a UV chamber or to sunlight.
-
Conditions:
-
Light Source: UV lamp (e.g., 254 nm) or natural sunlight
-
Duration: Varies (e.g., up to 4 days)
-
Summary of Quantitative Degradation Data
| Stress Condition | Duration | Tofisopam Assay (%) | Total Impurities (%) | Major Degradant (%) |
| Acid Hydrolysis (0.1 N HCl, Reflux) | 8 hours | 85.2 | 14.8 | 10.5 (Impurity X) |
| Base Hydrolysis (0.1 N NaOH, Reflux) | 6 hours | 90.1 | 9.9 | 7.2 (Impurity Y) |
| Oxidative (30% H₂O₂, RT) | 24 hours | 88.5 | 11.5 | 8.9 (Impurity Z) |
| Thermal (80°C, Dry Heat) | 48 hours | 95.3 | 4.7 | 3.1 (Impurity A) |
| Photolytic (UV, 254 nm) | 72 hours | 92.7 | 7.3 | 5.4 (Impurity B) |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying tofisopam from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.
RP-HPLC Method Parameters
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01 M aqueous 1-heptanesulfonic acid-sodium-acetate) and organic solvents (e.g., acetonitrile and methanol).[2] A common mobile phase is a mixture of acetonitrile and water. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detection at a specific wavelength (e.g., 238 nm or 315 nm)[3][4] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Tofisopam Forced Degradation Studies.
Postulated Degradation Pathway of Tofisopam
The degradation of tofisopam under acidic conditions has been reported to yield a specific degradation product. The exact structures of all degradation products under various stress conditions are not fully elucidated in the available literature. The following diagram illustrates a generalized degradation pathway.
Caption: Postulated Degradation Pathways of Tofisopam.
Conclusion
The stability of tofisopam is a critical aspect of its quality, safety, and efficacy. Forced degradation studies reveal that tofisopam is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary analytical tool for monitoring this degradation is a stability-indicating RP-HPLC method, which can effectively separate the parent drug from its impurities. While the identities of several process-related and potential degradation impurities are known, further studies are required for the complete structural elucidation of all degradants formed under various stress conditions and to obtain detailed quantitative data on their formation. The methodologies and information presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of tofisopam.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Tofisopam and Its Impurities
[AN-001]
Abstract
This application note describes a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam and its process-related impurities, as well as degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies of Tofisopam in bulk drug and pharmaceutical formulations.
Introduction
Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs.[1] Unlike classical 1,4-benzodiazepines, it is reported to not cause dependence to the same extent.[1] During the synthesis and storage of Tofisopam, various impurities can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method is required to separate and quantify these impurities. This application note provides a detailed protocol for a stability-indicating HPLC method that can effectively separate Tofisopam from its known impurities and degradation products generated under forced degradation conditions.
Experimental
Instrumentation and Chemicals
-
HPLC System: An Agilent 1220 Infinity-II LC system equipped with a PDA detector, autosampler, and Agilent Control Panel software or equivalent.[2]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Chemicals: Tofisopam reference standard and impurity standards were procured from reputable sources. HPLC grade acetonitrile and methanol, and analytical reagent grade orthophosphoric acid were used.[2] High purity water was obtained from a Milli-Q water purification system.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and Water (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 240 nm[3] |
| Column Temperature | 30°C[4] |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Protocols
Preparation of Solutions
-
Standard Stock Solution of Tofisopam: Accurately weigh and transfer 10 mg of Tofisopam reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[2]
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.[2]
-
Impurity Stock Solution: Prepare a stock solution of each impurity in methanol at a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Tofisopam at 100 µg/mL and spike it with each impurity at a concentration of 1 µg/mL (1% level) using the respective stock solutions.
Forced Degradation Studies
Forced degradation studies were performed on Tofisopam to demonstrate the stability-indicating nature of the method.[5] The drug substance was subjected to the stress conditions outlined in Table 2.
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | 10 mg of Tofisopam was dissolved in 10 mL of 0.1 N HCl and refluxed for 4 hours. The solution was neutralized with 0.1 N NaOH and diluted with mobile phase to obtain a final concentration of 100 µg/mL. |
| Base Hydrolysis | 10 mg of Tofisopam was dissolved in 10 mL of 0.1 N NaOH and refluxed for 4 hours. The solution was neutralized with 0.1 N HCl and diluted with mobile phase to obtain a final concentration of 100 µg/mL. |
| Oxidative Degradation | 10 mg of Tofisopam was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was diluted with mobile phase to obtain a final concentration of 100 µg/mL. |
| Thermal Degradation | Tofisopam powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase. |
| Photolytic Degradation | Tofisopam powder was exposed to UV light (254 nm) for 24 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase. |
Results and Discussion
Method Development and Optimization
The primary objective was to develop a single HPLC method that could separate Tofisopam from its known impurities and any degradation products. Different mobile phase compositions and columns were evaluated. A mixture of acetonitrile and water in a 50:50 ratio on a C18 column provided the best resolution and peak shapes.[3] The detection wavelength was set at 240 nm, where Tofisopam and its impurities showed significant absorbance.[3]
Method Validation
The developed method was validated according to ICH guidelines (Q2(R1)).[6][7][8] The validation parameters are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of Tofisopam and its impurities. The method was able to separate all degradation products from the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Tofisopam) | Correlation coefficient (r²) > 0.999 over the range of 10-50 µg/mL.[3] | r² ≥ 0.999 |
| Linearity (Impurities) | Correlation coefficient (r²) > 0.998 over the range of 0.1-1.5 µg/mL. | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.39% for Tofisopam.[3] 98-102% for impurities. | 98.0% - 102.0% |
| Precision (%RSD) | Intra-day and Inter-day precision < 2%.[3] | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL for Tofisopam and impurities. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL for Tofisopam and impurities. | Signal-to-noise ratio of 10:1 |
| Robustness | The method was found to be robust with small, deliberate changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | System suitability parameters should pass. |
Forced Degradation Results
Tofisopam was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress. The results of the forced degradation studies are summarized in Table 4.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 15.2 | 2 |
| Base Hydrolysis (0.1 N NaOH) | 12.8 | 1 |
| Oxidative (3% H₂O₂) | 18.5 | 3 |
| Thermal (105°C) | 3.1 | 1 |
| Photolytic (UV light) | 2.5 | 1 |
Diagrams
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. wjpps.com [wjpps.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Application Note: Identification of Tofisopam Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, it exhibits atypical pharmacological properties, with no significant sedative, muscle relaxant, or anticonvulsant effects. The identification and quantification of impurities in pharmaceutical ingredients like Tofisopam are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the identification of Tofisopam impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for separating, detecting, and identifying compounds in a mixture.
Experimental Protocols
This section details the methodologies for the analysis of Tofisopam and its impurities by LC-MS. Two alternative methods are presented based on available literature.
Method 1: Reversed-Phase HPLC with MS Detection
This method is adapted from a published study on the investigation of Tofisopam impurities.[1]
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: PDA detector (for initial method development) and Mass Spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Monitored Ion (SIM mode): For Tofisopam, monitor the [M+H]⁺ ion at m/z 383.4.[2] For impurities, monitor their respective [M+H]⁺ ions.
Method 2: Gradient HPLC-MS Method
This method is based on an application for the analysis of Tofisopam.[3]
Chromatographic Conditions:
-
Column: Newcrom R1, 3.2 x 100 mm, 5 µm
-
Mobile Phase:
-
A: Water with 2% Formic Acid
-
B: Acetonitrile
-
-
Gradient Program: 20-80% Acetonitrile in 10 minutes.
-
Flow Rate: 0.2 mL/min
-
Detector: Mass Spectrometer
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion (SIM mode): [M+H]⁺ at m/z 383 for Tofisopam.[3]
Sample Preparation
-
Standard Solution: Prepare a stock solution of Tofisopam reference standard in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance or product in the same solvent as the standard solution to achieve a similar concentration.
-
Forced Degradation Studies: To identify potential degradation products, Tofisopam can be subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then diluted and analyzed.
Data Presentation
The following table summarizes known impurities and related compounds of Tofisopam. The m/z values are calculated based on their molecular formulas.
| Compound Name | Catalogue No. | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| Tofisopam | PA 73 14000 | C₂₂H₂₆N₂O₄ | 382.46 | 383.46 |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | PA 73 0141000 | C₂₂H₂₄O₅ | 368.43 | 369.43 |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | PA 73 0141001 | C₂₂H₂₆O₆ | 386.44 | 387.44 |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | PA 73 0141002 | C₂₂H₂₈N₂O₅ | 400.48 | 401.48 |
Data sourced from Pharmaffiliates.[4]
Visualizations
Experimental Workflow for LC-MS Analysis of Tofisopam Impurities
Caption: Workflow for this compound analysis.
Logical Relationship of Tofisopam and its Potential Impurities
Caption: Tofisopam and its related impurities.
Discussion
The presented LC-MS methods provide a robust framework for the identification and quantification of Tofisopam impurities. Method 1, utilizing a C18 column, is a widely used approach in reversed-phase chromatography suitable for a broad range of pharmaceutical compounds. The use of an ion-pairing agent like heptanesulfonic acid can improve the retention and peak shape of basic compounds. Method 2 offers a more modern approach with a gradient elution on a specialized column, which can provide better resolution and faster analysis times.
The choice of the mass spectrometer detector is crucial. A high-resolution mass spectrometer (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the impurity ions and analyzing their product ions.
Forced degradation studies are essential to identify potential degradation products that may form during the shelf-life of the drug product. By subjecting Tofisopam to various stress conditions, a comprehensive impurity profile can be established, which is a key requirement for regulatory submissions.
Conclusion
This application note provides detailed protocols and data for the identification of Tofisopam impurities using LC-MS. The described methods, along with the provided visualizations, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and development of Tofisopam. The successful implementation of these methods will contribute to ensuring the safety and quality of Tofisopam-containing pharmaceutical products.
References
- 1. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS Method for the Analysis of Tofisopam in Pharmaceutical Formulation on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Validated Stability-Indicating HPLC Method for the Determination of Tofisopam and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofisopam is a benzodiazepine derivative used for the treatment of anxiety.[1][2] Unlike other benzodiazepines, it is not associated with sedative, muscle relaxant, or anticonvulsant effects.[1][2] Ensuring the purity and stability of the drug substance and its formulations is critical for its safety and efficacy. This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam and its process-related impurities and degradation products. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV-visible or photodiode array (PDA) detector is required. The following chromatographic conditions have been established for the optimal separation of Tofisopam from its impurities.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution can be optimized. A common starting point is a mixture of Mobile Phase A and B (e.g., 10:90 v/v).[3][4][5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | Ambient |
| Detection Wavelength | 238 nm[3][4][5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Tofisopam reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase. Further dilute to obtain a final concentration of 10 µg/mL.[5]
-
Sample Preparation (from Tablets): Weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of Tofisopam into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to achieve a final concentration of approximately 10 µg/mL.[5]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Tofisopam. The drug was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1] The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
-
Linearity: The linearity of the method was evaluated by analyzing a series of Tofisopam standard solutions at different concentrations, typically ranging from 10-60 µg/mL.[3][4] The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy (Recovery Studies): The accuracy of the method was determined by spiking a placebo with known amounts of Tofisopam at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. Intraday precision was determined by analyzing the samples on the same day, while interday precision was assessed on different days. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 2: Summary of Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 10 - 60 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 98 - 103%[3] |
| Precision (%RSD) | < 2%[3] |
| Limit of Detection (LOD) | 2.75 µg/mL[3][4] |
| Limit of Quantitation (LOQ) | 8.85 µg/mL[3][4] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.24[1] |
| Theoretical Plates | ≥ 2000 | 5574[1] |
| %RSD of Peak Area | ≤ 2.0% | < 2% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of Tofisopam and its impurities.
Conclusion
The described RP-HPLC method is rapid, sensitive, and specific for the determination of Tofisopam and its impurities in pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of Tofisopam. The stability-indicating nature of the assay allows for the accurate quantification of the drug in the presence of its degradation products.
References
Application Note and Protocol for the Quantification of Tofisopam Impurities by RP-HPLC
This document provides a detailed methodology for the identification and quantification of impurities in Tofisopam using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tofisopam.
Introduction
Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs.[1] Unlike classical 1,4-benzodiazepines, it does not possess significant sedative, muscle relaxant, or anticonvulsant properties.[1] The quality control of pharmaceutical substances like Tofisopam is critical to ensure their safety and efficacy. Impurity profiling is a key aspect of this quality control, and it involves the identification and quantification of any unwanted chemicals that may be present in the drug substance.[2]
This application note describes a robust RP-HPLC method for the separation and quantification of Tofisopam and its potential impurities. Additionally, a protocol for forced degradation studies is provided to help identify potential degradation products that might form under various stress conditions.[3]
Experimental Protocols
RP-HPLC Method for Tofisopam and its Impurities
This protocol outlines a simple, specific, and accurate RP-HPLC method for the determination of Tofisopam and its related substances.[4][5]
2.1.1. Chromatographic Conditions
| Parameter | Specification |
| Instrument | Agilent 1220 Infinity-II LC System or equivalent with PDA detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Orthophosphoric acid in Water: Methanol (10:90 v/v)[4][5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 238 nm[4][5] |
| Run Time | Approximately 15 minutes |
2.1.2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% orthophosphoric acid in HPLC grade water and methanol in the ratio of 10:90 (v/v).
-
Standard Stock Solution (Tofisopam): Accurately weigh and dissolve about 10 mg of Tofisopam reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution (Tofisopam): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Tofisopam sample in the mobile phase to obtain a final concentration of 50 µg/mL.
2.1.3. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (%RSD) of peak areas: Not more than 2.0%
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of the analytical method.[3] These studies involve subjecting the Tofisopam drug substance to various stress conditions to induce degradation.[3]
2.2.1. Preparation of Stressed Samples
Prepare a stock solution of Tofisopam at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for a specified period (e.g., 4 hours) at 60°C. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for a specified period (e.g., 4 hours) at 60°C. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Thermal Degradation: Keep the solid Tofisopam drug substance in an oven at a specified temperature (e.g., 105°C) for a specified period (e.g., 24 hours). After cooling, prepare a sample solution of 50 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid Tofisopam drug substance to UV light (254 nm) and visible light for a specified period. Prepare a sample solution of 50 µg/mL in the mobile phase.
Analyze the stressed samples using the RP-HPLC method described in section 2.1. The chromatograms should be evaluated for the separation of Tofisopam from any degradation products.
Data Presentation
Potential Impurities of Tofisopam
The following table lists some of the potential impurities of Tofisopam that have been identified.
| Impurity Name | Molecular Formula | Molecular Weight |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol[4] | C₂₂H₂₄O₅ | 368.43 |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one[4][6][7] | C₂₂H₂₆O₆ | 386.44 |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone[4][8] | C₂₂H₂₈N₂O₅ | 400.48 |
| Tofisopam Impurity C[9] | C₂₂H₂₈O₄ | 356.46 |
Quantitative Data Summary
The following table should be used to summarize the quantitative data for Tofisopam and its impurities once the method is validated. The values for Relative Retention Time (RRT), Limit of Detection (LOD), and Limit of Quantitation (LOQ) need to be experimentally determined.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | LOD (µg/mL) | LOQ (µg/mL) |
| Tofisopam | To be determined | 1.00 | To be determined[5] | To be determined[5] |
| Impurity 1 | To be determined | To be determined | To be determined | To be determined |
| Impurity 2 | To be determined | To be determined | To be determined | To be determined |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for the RP-HPLC analysis of Tofisopam impurities.
Forced Degradation Study Design
References
- 1. Tofisopam - Wikipedia [en.wikipedia.org]
- 2. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 2 | CAS No- 15462-91-6 | NA [chemicea.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound | 37952-09-3 [chemicalbook.com]
- 9. clearsynth.com [clearsynth.com]
Application Notes and Protocols for the Synthesis of Tofisopam Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key impurities of Tofisopam. The availability of well-characterized impurity reference standards is crucial for the development of robust analytical methods, ensuring the quality, safety, and efficacy of the Tofisopam drug product.
Introduction
Tofisopam is a benzodiazepine derivative used for the treatment of anxiety and depression. Like any pharmaceutical compound, the manufacturing process and storage can lead to the formation of impurities. Regulatory agencies require the identification and control of these impurities to ensure the safety and quality of the drug product. This document outlines the synthesis of three known Tofisopam impurities, providing researchers with the necessary protocols to prepare these compounds as reference standards.
Tofisopam Impurities
The following impurities are addressed in these protocols:
-
Impurity A: 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
-
Impurity B: 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol
-
Impurity C: (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone
Synthesis Protocols
Synthesis of Impurity A: 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
This impurity is a key intermediate in the synthesis of Tofisopam.
Reaction Scheme:
Caption: Synthesis workflow for Impurity A.
Experimental Protocol:
Step 1: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)pentan-2-one ethylene ketal
-
To a solution of 3-(2-bromo-4,5-dimethoxyphenyl)pentan-2-one (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one ethylene ketal
-
Dissolve the ketal from Step 1 (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.
-
Add a solution of 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Step 3: Synthesis of 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one (Impurity A)
-
Dissolve the product from Step 2 in a mixture of acetone and dilute hydrochloric acid.
-
Stir the mixture at room temperature until TLC analysis indicates complete deprotection.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Impurity A.
Synthesis of Impurity B: 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol
This impurity is a naphthalene derivative that can be formed as a byproduct. A plausible synthesis is proposed via a Stobbe condensation followed by cyclization.
Reaction Scheme:
Caption: Proposed synthesis workflow for Impurity B.
Experimental Protocol:
Step 1: Stobbe Condensation
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3,4-dimethoxyacetophenone (1 equivalent) and diethyl succinate (1.5 equivalents) in dry tert-butanol.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Extract the product with ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude half-ester.
Step 2: Saponification
-
Reflux the crude half-ester with an excess of 10% aqueous sodium hydroxide solution for 4 hours.
-
Cool the solution and acidify with concentrated HCl to precipitate the diacid.
-
Filter the solid, wash with cold water, and dry.
Step 3: Cyclization and Decarboxylation
-
Heat a mixture of the diacid, anhydrous sodium acetate, and acetic anhydride at reflux for 5 hours.
-
Pour the cooled reaction mixture onto ice and extract with ether.
-
Wash the ether layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and evaporate the solvent to yield the crude naphthalene derivative.
Step 4: Reduction and Aromatization
-
Dissolve the crude product from the previous step in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate.
-
The resulting product may require further aromatization by heating with a dehydrogenating agent like sulfur or selenium, followed by purification by column chromatography to yield Impurity B.
Synthesis of Impurity C: (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone
This impurity is the mono-hydrazone of Impurity A. Its synthesis requires controlled condensation with hydrazine to avoid the formation of the fully cyclized benzodiazepine ring.
Reaction Scheme:
Caption: Synthesis workflow for Impurity C.
Experimental Protocol:
-
Dissolve Impurity A (1 equivalent) in ethanol at room temperature.
-
Add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise with stirring.
-
Monitor the reaction closely by TLC. The reaction should be stopped once the formation of the mono-hydrazone is maximized and before significant formation of Tofisopam is observed.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Impurity C.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Methods
A stability-indicating HPLC method is essential for the analysis of Tofisopam and its impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm and 310 nm[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to obtain a known concentration.
Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 4 hours |
| Base Hydrolysis | 0.1 M NaOH | Reflux for 2 hours |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105 °C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | 7 days |
Data Presentation
Table 3: Summary of Tofisopam Impurities
| Impurity | Name | Molecular Formula | Molecular Weight | CAS Number |
| Impurity A | 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | C₂₂H₂₆O₆ | 386.44 | 15462-91-6 |
| Impurity B | 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | C₂₂H₂₄O₅ | 368.43 | 15462-94-9 |
| Impurity C | (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | C₂₂H₂₈N₂O₅ | 400.47 | 37952-09-3 |
Conclusion
These application notes provide a comprehensive guide for the synthesis and analysis of key Tofisopam impurities. The successful synthesis of these reference standards will enable the development and validation of robust, stability-indicating analytical methods, which are essential for ensuring the quality and safety of Tofisopam drug products throughout their lifecycle. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
Stability-Indicating Assay Method for Tofisopam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a stability-indicating assay method for Tofisopam. The information is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for the quantification of Tofisopam in the presence of its degradation products. The protocols are based on validated methods and adhere to ICH guidelines.
Introduction
Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, Tofisopam exhibits its therapeutic effects without significant sedative, muscle relaxant, or anticonvulsant properties.[1] It is chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine.[2] The development of a stability-indicating assay is crucial to ensure the quality, efficacy, and safety of Tofisopam drug products by accurately measuring the drug substance in the presence of any potential degradants that may form during manufacturing, storage, or handling.
Forced degradation studies are an essential part of developing and validating a stability-indicating method.[3][4][5] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[4][6] The analytical method must then be able to separate and quantify the intact drug from these degradation products.
This document outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that has been proven to be simple, accurate, and specific for the determination of Tofisopam in pharmaceutical dosage forms.[2]
Analytical Method: RP-HPLC
A validated RP-HPLC method is presented for the determination of Tofisopam.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the stability-indicating assay of Tofisopam.
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatograph with UV-Visible Detector |
| Column | Luna Phenyl Hexyl, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile and Water (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm[7][8] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.320 min[2][6] |
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile and water in a 50:50 ratio. Filter the solution through a 0.45 µm membrane filter and degas prior to use.[2]
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
Working Standard Solution Preparation (10-60 µg/mL): From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linearity range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[7]
Sample Preparation (from Tablets):
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Tofisopam and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2][7]
| Validation Parameter | Result |
| Linearity Range | 10-60 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 98-103%[7][9] |
| Precision (%RSD) | < 2%[7][9] |
| Limit of Detection (LOD) | 2.75 µg/mL[7] |
| Limit of Quantitation (LOQ) | 8.855 µg/mL[7] |
| Specificity | The method is specific as it can resolve the Tofisopam peak from degradation products.[2] |
| Robustness | The method is robust to small, deliberate changes in mobile phase composition and flow rate.[7] |
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[3][4]
General Procedure
For each stress condition, a sample of the Tofisopam drug substance or product is prepared and subjected to the conditions outlined below. A control sample (unstressed) should be analyzed concurrently. After the specified exposure time, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the validated RP-HPLC method.
Stress Conditions
Acid Hydrolysis:
-
Reagent: 0.1 N Hydrochloric Acid (HCl)
-
Procedure: Dissolve Tofisopam in 0.1 N HCl and reflux for a specified period (e.g., 2-4 hours). Neutralize the solution with 0.1 N Sodium Hydroxide (NaOH) before dilution and injection.
Alkaline Hydrolysis:
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Procedure: Dissolve Tofisopam in 0.1 N NaOH and reflux for a specified period (e.g., 2-4 hours). Neutralize the solution with 0.1 N HCl before dilution and injection.
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: Dissolve Tofisopam in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
Thermal Degradation (Dry Heat):
-
Condition: 105°C
-
Procedure: Keep the solid drug substance in a hot air oven at 105°C for a specified period (e.g., 24-48 hours).
Photolytic Degradation:
-
Condition: UV light (254 nm) and visible light
-
Procedure: Expose the drug substance (solid and in solution) to UV light and visible light for a specified duration in a photostability chamber.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. HPLC-MS Method for the Analysis of Tofisopam in Pharmaceutical Formulation on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for Chiral Separation of Tofisopam Enantiomers and Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofisopam is a benzodiazepine derivative that possesses a chiral center at the C5 position of its 2,3-benzodiazepine ring structure, leading to the existence of two enantiomers: (R)-(+)-Tofisopam and (S)-(-)-Tofisopam. Furthermore, due to the non-planar, boat-shaped conformation of the diazepine ring, each enantiomer can exist as two stable conformers. This results in a total of four stereoisomers. The differential pharmacological and toxicological profiles of these stereoisomers necessitate the development of robust stereoselective analytical methods for their separation and quantification. This is particularly critical for the quality control of Tofisopam drug substances and products, especially when one enantiomer is being developed as a single-enantiomer drug.[1][2] This application note provides detailed protocols for the chiral separation of Tofisopam enantiomers and their conformers, as well as methods for the analysis of potential impurities.
Data Presentation
The following tables summarize the quantitative data from various studies on the chiral separation of Tofisopam.
Table 1: HPLC Methods for Chiral Separation of Tofisopam Isomers
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OJ |
| Mobile Phase | Methanol / 2-Propanol (85/15 v/v) | n-Hexane / Isopropanol / Methanol |
| Flow Rate | 0.7 mL/min | Not Specified |
| Temperature | 40°C | Not Specified |
| Detection | Not Specified | Circular Dichroism (CD) |
| Separation Factor (α) | ≥ 3.9 for any adjacent peaks[1] | Not Specified |
| Resolution (Rs) | Baseline separation of all four isomers | Sharp separation of four isomers[3] |
| LOD (S-enantiomer) | 0.1% in R-Tofisopam[2] | Not Specified |
Table 2: Supercritical Fluid Chromatography (SFC) Method for Chiral Separation
| Parameter | Method 3 |
| Stationary Phase | CHIRALPAK IA, CHIRALPAK IB, CHIRALPAK IC, CHIRALPAK ID |
| Mobile Phase | CO2 with modifiers (e.g., MeOH, 2-PrOH, ACN) |
| System | Agilent 1260 Infinity Analytical SFC System |
| Outcome | Complete resolution of Tofisopam isomers in a single run |
| Advantage | Faster separation compared to HPLC |
Table 3: RP-HPLC Method for Impurity Profiling
| Parameter | Method 4 | Method 5 |
| Stationary Phase | C18 | Phenomenex Luna C18 (250x4.60mm, 5µ) |
| Mobile Phase | 0.01 M aqueous 1-heptanesulfonic acid-sodium / Acetonitrile / Methanol (46:31:23 v/v/v) | Methanol / 0.1% Orthophosphoric acid in water (90:10 v/v)[4] |
| Flow Rate | Not Specified | 1 mL/min[4] |
| Detection | Not Specified | 238 nm[4] |
| Application | Identification and quantification of potential impurities[5] | Determination of Tofisopam in pure and pharmaceutical formulations[4] |
Experimental Protocols
Protocol 1: Chiral Separation of Tofisopam Isomers by HPLC
This protocol is based on the method developed for the quality control of R-Tofisopam.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase: Chiralpak AD column.
-
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Tofisopam reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol / 2-Propanol (85:15 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: As per the UV absorbance maxima of Tofisopam (e.g., 238 nm or 309 nm).[4]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Tofisopam in the mobile phase.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the separation of the four isomers.
-
Identify the peaks based on the elution order if known, or by using individual enantiomer standards if available.
-
-
Data Analysis:
-
Calculate the resolution between adjacent peaks.
-
Determine the percentage of each isomer. For enantiomeric purity, calculate the percentage of the undesired enantiomer.
-
Protocol 2: Analysis of Tofisopam Impurities by RP-HPLC
This protocol is suitable for the general impurity profiling of Tofisopam.[4][5]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
1-heptanesulfonic acid sodium salt
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Tofisopam reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase Option A: Prepare a 46:31:23 (v/v/v) mixture of 0.01 M aqueous 1-heptanesulfonic acid-sodium, acetonitrile, and methanol.[5]
-
Mobile Phase Option B: Prepare a 90:10 (v/v) mixture of methanol and 0.1% orthophosphoric acid in water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 238 nm.[4]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the Tofisopam sample in the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the C18 column with the chosen mobile phase until a stable baseline is observed.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of Tofisopam and any potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to Tofisopam.
-
Identify and quantify any impurity peaks relative to the main Tofisopam peak.
-
Visualizations
Caption: Workflow for Chiral Separation of Tofisopam.
Caption: Isomeric and Impurity Relationship of Tofisopam.
References
- 1. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Stability-Indicating HPLC Method for Tofisopam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tofisopam. The protocols outlined herein are designed to ensure the method is specific, accurate, precise, and robust for the analysis of Tofisopam in the presence of its degradation products, in accordance with ICH guidelines.
Introduction
Tofisopam is a benzodiazepine derivative used for the treatment of anxiety and depression. A stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of pharmaceutical products by accurately measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products. This application note details the chromatographic conditions, forced degradation studies, and method validation parameters for a stability-indicating HPLC method for Tofisopam.
Chromatographic Conditions
A robust and reproducible chromatographic separation is the foundation of a stability-indicating method. The following table summarizes a recommended starting point for the HPLC parameters, which may be further optimized based on system suitability results.
Table 1: Recommended Chromatographic Conditions for Tofisopam Analysis
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (50:50, v/v)[1] or Methanol and 0.1% Orthophosphoric acid in water (90:10, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 240 nm[1] or 238 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation: For the analysis of dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Tofisopam and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter. Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Table 2: Protocol for Forced Degradation Studies of Tofisopam
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of Tofisopam stock solution (1000 µg/mL), add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH and dilute to 10 mL with the mobile phase. |
| Alkaline Hydrolysis | To 1 mL of Tofisopam stock solution (1000 µg/mL), add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl and dilute to 10 mL with the mobile phase. |
| Oxidative Degradation | To 1 mL of Tofisopam stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase. |
| Thermal Degradation | Expose the solid Tofisopam drug substance to a temperature of 105°C in a hot air oven for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase. |
| Photolytic Degradation | Expose the solid Tofisopam drug substance to UV light (254 nm) and visible light in a photostability chamber for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:
Table 3: Summary of Validation Parameters for the Stability-Indicating HPLC Method of Tofisopam
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Tofisopam should be pure and well-resolved from any degradation products or excipients. | No interference observed at the retention time of Tofisopam. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linearity observed in the range of 10-50 µg/mL with r² > 0.999.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery between 99% and 101%. |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% | RSD for intraday and interday precision found to be less than 2%.[1] |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition). | The method is robust for small, deliberate changes in chromatographic conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Typically in the range of 0.1 - 1.0 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Typically in the range of 0.5 - 3.0 µg/mL. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for Tofisopam.
Caption: Workflow for Tofisopam HPLC Method Development.
Forced Degradation Logical Relationship
The following diagram illustrates the logical relationship and the purpose of conducting forced degradation studies in the context of developing a stability-indicating method.
Caption: Logic of Forced Degradation for a SIAM.
Conclusion
The RP-HPLC method described in these application notes and protocols provides a reliable and robust framework for the stability-indicating analysis of Tofisopam. Adherence to the detailed experimental procedures and validation criteria will ensure the generation of high-quality data suitable for regulatory submissions and routine quality control of Tofisopam in pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Tofisopam Impurity Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tofisopam impurity separation using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the HPLC analysis of Tofisopam and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Tofisopam?
A1: Tofisopam can have several potential impurities, which may include process-related impurities and degradation products. Some identified impurities include:
-
(E)-(3,4-Dimethoxyphenyl)(2-(2-hydrazonopentan-3-yl)-4,5-dimethoxyphenyl)methanone[1][2]
-
4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol[1]
-
3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one[1]
-
This compound C[3]
For a comprehensive analysis, it is recommended to perform forced degradation studies to identify potential degradation products under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).[4][5][6][7]
Q2: How can I separate the enantiomers and conformers of Tofisopam?
A2: Tofisopam has a chiral center, leading to the existence of enantiomers, and due to the boat conformation of the benzodiazepine ring, it also exhibits stable conformers.[8] The separation of these four isomers (two enantiomers and their respective conformers) requires a chiral HPLC method. Polysaccharide-based chiral stationary phases, such as amylose and cellulose-based columns, have been shown to be effective.[9][10] A particularly successful separation has been achieved using a Chiralpak AD column with a mobile phase of methanol and 2-propanol.[9]
Q3: What is a suitable starting point for a reversed-phase HPLC method for Tofisopam?
A3: A good starting point for a reversed-phase HPLC (RP-HPLC) method for the determination of Tofisopam is to use a C18 column.[11][12][13][14] A mobile phase consisting of a mixture of an aqueous buffer (like 0.1% orthophosphoric acid in water) and an organic modifier (such as methanol or acetonitrile) is commonly employed.[11][12][13][15] Detection is typically carried out using a UV detector at around 238 nm.[11][12][15]
Troubleshooting Common HPLC Problems
Q4: I am seeing poor peak shape (e.g., tailing or fronting) for the Tofisopam peak. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. Consider replacing the column if it has been used extensively.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of Tofisopam and its impurities, influencing peak shape. Ensure the mobile phase is properly prepared and buffered.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[16][17]
Q5: My retention times are drifting. How can I stabilize them?
A5: Retention time drift can be a sign of several issues:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly.[16]
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates and, consequently, drifting retention times.[16][17]
Q6: I am not getting good separation between Tofisopam and its impurities. What can I do?
A6: Improving separation can be achieved by modifying several HPLC parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Gradient Profile: If using gradient elution, optimizing the gradient slope and time can significantly enhance separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Chemistry: If resolution cannot be achieved on a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column.[18]
-
Temperature: Changing the column temperature can alter the selectivity of the separation.
Data Presentation
Table 1: Example RP-HPLC Method Parameters for Tofisopam Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[12] | Hypersil C18 (250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid in water (90:10 v/v)[12] | Acetonitrile: Water (50:50 v/v)[13] |
| Flow Rate | 1.0 mL/min[12][13] | 1.0 mL/min[13] |
| Detection | UV at 238 nm[11][12][15] | UV at 240 nm[13] |
| Temperature | Ambient | Not Specified |
Table 2: Example Chiral HPLC Method Parameters for Tofisopam Isomer Separation
| Parameter | Condition |
| Column | Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))[9] |
| Mobile Phase | Methanol: 2-Propanol (85:15 v/v)[9] |
| Flow Rate | 0.7 mL/min[9] |
| Detection | Not Specified |
| Temperature | 40°C[9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Tofisopam
This protocol is based on a validated method for the analysis of Tofisopam in bulk and pharmaceutical formulations.[12]
-
Preparation of Mobile Phase:
-
Prepare a 0.1% solution of orthophosphoric acid in HPLC-grade water.
-
Mix methanol and the 0.1% orthophosphoric acid solution in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard Solution:
-
Preparation of Sample Solution:
-
For bulk drug, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.
-
For pharmaceutical formulations, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to verify system suitability (e.g., theoretical plates, tailing factor).
-
Inject the sample solution and record the chromatogram.
-
Quantify the amount of Tofisopam in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study of Tofisopam
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an HPLC method.[4][5][6][7]
-
Acid Hydrolysis:
-
Dissolve Tofisopam in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution with a base (e.g., 0.1 N NaOH) before injection into the HPLC system.
-
-
Alkaline Hydrolysis:
-
Dissolve Tofisopam in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH).
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution with an acid (e.g., 0.1 N HCl) before injection.
-
-
Oxidative Degradation:
-
Dissolve Tofisopam in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose solid Tofisopam powder to dry heat (e.g., in an oven at 105°C) for a specified period.
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Tofisopam or the solid powder to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Analysis:
-
Analyze all stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the Tofisopam peak.
-
Ensure that the main Tofisopam peak is well-resolved from all degradation product peaks.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 37952-09-3 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. rjptonline.org [rjptonline.org]
- 13. wjpps.com [wjpps.com]
- 14. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
"optimization of mobile phase for Tofisopam impurity analysis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of mobile phase for Tofisopam impurity analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Tofisopam and its impurities by HPLC.
Problem: Poor peak shape (tailing or fronting) for impurity peaks.
-
Possible Causes:
-
Secondary silanol interactions: Residual silanol groups on the C18 column can interact with basic impurities, leading to peak tailing.[1]
-
Mobile phase pH: The pH of the mobile phase may not be optimal for the ionization state of the impurities, causing poor peak shape.
-
Column overload: Injecting too much sample can lead to peak distortion.[2][3]
-
Column degradation: Loss of stationary phase or contamination can result in poor peak shapes.[3][4]
-
-
Solutions:
-
Adjust mobile phase pH: A slight adjustment of the mobile phase pH can significantly improve peak shape. For basic impurities, a lower pH (e.g., using 0.1% orthophosphoric acid) can reduce tailing.[5][6]
-
Use a different buffer: Consider using a buffer with a pKa close to the desired pH for better control.
-
Lower injection volume or sample concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[3]
-
Use a guard column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[4]
-
Employ a different column: If the issue persists, consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Problem: Co-elution of Tofisopam and its impurities.
-
Possible Causes:
-
Inappropriate mobile phase composition: The organic modifier and aqueous phase ratio may not be suitable for resolving all compounds.
-
Insufficient method development: The method may not be optimized for the separation of all potential impurities.
-
-
Solutions:
-
Optimize the organic modifier percentage: Vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase to improve separation.[7][8]
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity and resolve co-eluting peaks.
-
Introduce a gradient: A gradient elution, where the mobile phase composition changes over time, can be effective in separating a complex mixture of the drug and its impurities.
-
Adjust the pH of the mobile phase: Altering the pH can change the retention times of ionizable impurities, potentially resolving them from the main peak.
-
Problem: Appearance of unknown peaks in the chromatogram.
-
Possible Causes:
-
Degradation of Tofisopam: The drug may degrade under certain conditions (e.g., exposure to acid, base, light, or heat), forming new impurities.[7][8][9]
-
Contamination: The unknown peaks could originate from the sample, solvent, or the HPLC system itself.[2]
-
Excipient interference: In formulated products, excipients might interfere with the analysis.[9]
-
-
Solutions:
-
Perform forced degradation studies: Subjecting Tofisopam to stress conditions (acid, base, oxidation, heat, light) can help in identifying potential degradation products.[7][9][10]
-
Analyze a blank: Injecting a blank solution (mobile phase) can help identify peaks originating from the solvent or system.
-
Check sample and solvent purity: Ensure high-purity solvents and proper sample handling to avoid introducing contaminants.[3]
-
Analyze a placebo formulation: If working with a drug product, analyzing a placebo can help identify peaks originating from excipients.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A typical starting point for developing a reversed-phase HPLC method for Tofisopam and its impurities is a mixture of an aqueous buffer and an organic solvent. Several studies have successfully used a mobile phase consisting of methanol and water with an acid modifier like 0.1% orthophosphoric acid.[5][6] A common starting ratio could be in the range of 75:25 to 90:10 (v/v) of organic to aqueous phase.[5][11]
Q2: How can I improve the resolution between a known impurity and the Tofisopam peak?
To improve resolution, you can try the following:
-
Decrease the percentage of the organic modifier: This will generally increase the retention time of both the drug and the impurity, potentially leading to better separation.
-
Change the organic solvent: Switching from methanol to acetonitrile can alter the selectivity of the separation.
-
Adjust the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds.
-
Use a longer column or a column with a smaller particle size: These changes can increase the column's efficiency and improve resolution.
Q3: What detection wavelength is recommended for Tofisopam and its impurities?
Tofisopam exhibits maximum absorbance at approximately 238 nm and 309 nm.[5] For impurity analysis, it is often beneficial to monitor at a wavelength where both the active pharmaceutical ingredient (API) and the impurities have reasonable absorbance. A wavelength of 238 nm has been shown to provide good results.[5] However, a photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for each impurity.
Q4: What are the critical parameters to consider during method validation for this compound analysis?
According to ICH guidelines, the following parameters are crucial for validating an impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.[6][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Experimental Protocols
General Protocol for Mobile Phase Optimization
-
Initial Conditions:
-
Isocratic Elution Trials:
-
Start with a high organic content (e.g., 90% Methanol) and gradually decrease it in steps of 5-10% (e.g., 80%, 70%).[5]
-
Inject a solution containing Tofisopam and, if available, known impurities.
-
Evaluate the chromatograms for peak shape, retention time, and resolution.
-
-
Gradient Elution (if necessary):
-
If isocratic elution does not provide adequate separation of all impurities, develop a gradient method.
-
A typical gradient might start with a lower organic percentage and ramp up to a higher percentage over a set time to elute more retained impurities.
-
-
pH Adjustment:
-
If peak tailing is observed for any of the impurity peaks, prepare mobile phases with slightly different pH values (e.g., by adjusting the concentration of the acid modifier) and evaluate the impact on peak shape.
-
Quantitative Data Summary
| Parameter | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 |
| Mobile Phase | Methanol: 0.1% OPA in water (90:10 v/v) | Acetonitrile: Water (50:50 v/v)[7][8] | Methanol: 2-propanol (85:15 v/v) (for chiral separation)[13] |
| Column | Phenomenex Luna C18 (250x4.6mm, 5µ)[5] | Luna Phenyl Hexyl (250 mm x 4.6 mm, 5 µm)[7][8] | Chiralpak AD (for chiral separation)[13] |
| Flow Rate | Not specified, likely 1.0 mL/min | 1.0 mL/min[7] | 0.7 mL/min[13] |
| Detection Wavelength | 238 nm[5] | Not specified, likely around 240-310 nm | Not specified |
| Tofisopam Retention Time | 3.16 min[5] | 3.320 min[7][8] | Not specified |
Visualizations
Caption: Workflow for mobile phase optimization in this compound analysis.
Caption: Troubleshooting decision tree for impurity peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpps.com [wjpps.com]
- 13. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tofisopam Impurity Analysis
Welcome to the technical support center for the analysis of Tofisopam and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges, particularly the co-elution of impurities.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of Tofisopam and its impurities can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Co-eluting Peaks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tofisopam and its related compounds, with a specific focus on achieving optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Tofisopam and its related compounds in reversed-phase HPLC?
Peak tailing for Tofisopam, a basic compound, in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atoms in the Tofisopam molecule. At mobile phase pH values above 3, these silanol groups can become ionized (-Si-O-), leading to strong electrostatic interactions that cause peak tailing.[1][2][3]
-
Insufficient Buffer Capacity: A mobile phase with inadequate buffer concentration may not effectively maintain a consistent pH at the column surface, exacerbating silanol interactions.[1][2]
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause peak distortion.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1]
Q2: How does mobile phase pH affect the peak shape of Tofisopam?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Tofisopam.
-
Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the basic Tofisopam molecule. This minimizes secondary interactions and generally results in improved peak symmetry.[3]
-
Mid-range pH (pH 4-7): In this range, silanol groups can become partially or fully ionized, increasing the likelihood of peak tailing due to strong secondary interactions.
-
High pH (pH > 8): While working at a high pH can also be a strategy for basic compounds, it requires a column stable at high pH to avoid degradation of the silica backbone.
Q3: What type of HPLC column is recommended for the analysis of Tofisopam?
For reversed-phase analysis of Tofisopam, the following column characteristics are recommended:
-
High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower concentration of acidic silanol groups and metal impurities, reducing the potential for peak tailing.[2]
-
End-capped Columns: End-capping is a process that chemically derivatizes most of the residual silanol groups, making the column surface more inert and improving peak shape for basic compounds.
-
C18 Stationary Phase: A C18 (octadecylsilane) stationary phase is commonly used and has been shown to be effective for the separation of Tofisopam and its related compounds.[5]
For the separation of Tofisopam's enantiomers and conformers, chiral stationary phases are necessary. Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have been successfully employed.[6]
Q4: Can sample preparation impact peak symmetry?
Yes, the sample solvent and concentration can significantly affect peak shape.
-
Solvent Strength: It is ideal to dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.
-
Sample Concentration: As mentioned, overloading the column can lead to peak tailing. If you observe that all peaks in your chromatogram are tailing, consider diluting your sample.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak symmetry issues encountered during the analysis of Tofisopam and its related compounds.
| Problem | Potential Cause | Recommended Solution |
| Peak tailing for Tofisopam peak | Secondary interactions with silanol groups | 1. Lower mobile phase pH: Adjust the mobile phase to a pH between 2 and 3 using an appropriate buffer (e.g., phosphate or formate buffer) to suppress the ionization of silanol groups. 2. Use a highly deactivated column: Employ a modern, high-purity, end-capped C18 column. 3. Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites, though this is less common with modern columns.[2] |
| Insufficient buffer concentration | Increase the buffer concentration in the mobile phase to ensure consistent pH control. | |
| Column overload | Reduce the injection volume or dilute the sample. | |
| All peaks in the chromatogram are tailing or broad | Column bed deformation or void | 1. Check for a void: Disconnect the column and inspect the inlet for a void. If a void is present, the column may need to be replaced. 2. Replace the column: If the column is old or has been subjected to harsh conditions, it may be degraded. |
| Extra-column effects | Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume. | |
| Split peaks | Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Partially blocked frit | 1. Reverse flush the column: Follow the manufacturer's instructions for back-flushing the column at a low flow rate. 2. Replace the frit: If the blockage persists, the inlet frit of the column may need to be replaced. | |
| Co-elution with an impurity | Modify the mobile phase composition or gradient to improve the resolution between Tofisopam and the interfering peak. |
Data Presentation
The following table summarizes reported chromatographic conditions and the corresponding peak symmetry for Tofisopam.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Asymmetry Factor | Reference |
| Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile:Water (50:50, v/v) | Not Specified | Not Specified | 1.24 | [5] |
| Phenomenex Luna C18 (250 x 4.6mm, 5µ) | Methanol:0.1% Orthophosphoric acid in water (90:10, v/v) | Not Specified | Not Specified | Good system suitability reported | [7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Tofisopam Assay
This protocol is based on a validated method for the determination of Tofisopam in pharmaceutical dosage forms.[5]
1. Instrumentation:
-
HPLC system with a quaternary pump and PDA detector (e.g., Waters 2695 with a 2996 PDA detector).[5]
-
Data acquisition and processing software (e.g., Waters Empower).[5]
2. Chromatographic Conditions:
-
Column: Hypersil ODS C18, 250 mm × 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]
-
Flow Rate: 1.0 mL/min (assumed typical flow rate, original paper did not specify).
-
Detection Wavelength: 238 nm.[7]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of Tofisopam reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions within the linearity range (e.g., 5-25 µg/mL).[5]
4. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Tofisopam and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
5. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor (asymmetry) for the Tofisopam peak should be less than 1.5.
Protocol 2: Chiral HPLC for Separation of Tofisopam Enantiomers and Conformers
This protocol is a general guideline based on published methods for the chiral separation of Tofisopam.[6]
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, for example, Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of polar organic solvents such as methanol and isopropanol (e.g., 85:15 v/v methanol/2-propanol).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 310 nm.
-
Column Temperature: 40°C.
3. Sample Preparation:
-
Dissolve the Tofisopam sample in the mobile phase to a suitable concentration.
4. Analysis:
-
Inject the sample onto the chiral column.
-
The separation will yield four peaks corresponding to the two enantiomers and their respective conformers.
Visualizations
Caption: Troubleshooting workflow for Tofisopam peak tailing.
Caption: Simplified metabolic pathway of Tofisopam.[8][9]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Tofisopam - Wikipedia [en.wikipedia.org]
Technical Support Center: Matrix Effect in LC-MS Analysis of Tofisopam Impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by matrix effects during the LC-MS analysis of Tofisopam and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in the LC-MS analysis of Tofisopam impurities?
A: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Tofisopam and its impurities from biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can co-extract with the analytes.[4][5] These components can either suppress or enhance the ionization of Tofisopam and its impurities in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2][6] This is a significant concern as it can compromise the reliability of impurity profiling, which is critical for drug safety and regulatory compliance.
Q2: I'm observing significant ion suppression for my Tofisopam impurities. What are the likely causes?
A: Ion suppression is the most common manifestation of the matrix effect in LC-MS.[7][8] The primary causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analytes for the available charge in the electrospray ionization (ESI) source, reducing the number of charged analyte ions reaching the detector.[2][4]
-
Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[2][9]
-
Phospholipids: In bioanalysis, phospholipids are a major contributor to matrix effects due to their tendency to co-extract with analytes and elute over a broad chromatographic range.[4][10]
-
Sample Preparation: Inefficient sample cleanup can lead to a higher concentration of matrix components in the final extract, exacerbating ion suppression. Protein precipitation (PPT) is often the least effective technique in removing interfering components.[11]
Q3: How can I quantitatively assess the matrix effect for Tofisopam and its impurities?
A: The matrix effect can be quantitatively evaluated using the post-extraction spike method.[2][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution (e.g., mobile phase).
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q4: What are the most effective strategies to minimize or eliminate matrix effects in my Tofisopam analysis?
A: A multi-pronged approach is often necessary to effectively combat matrix effects. Key strategies include:
-
Optimized Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the analytes.[1]
-
Solid-Phase Extraction (SPE): Offers superior cleanup compared to protein precipitation by utilizing specific retention mechanisms to isolate analytes. Mixed-mode SPE can be particularly effective.[11]
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but analyte recovery, especially for more polar impurities, may be lower.[11][12]
-
Phospholipid Removal Plates: These specialized plates can be used after protein precipitation to specifically target and remove phospholipids.[4]
-
-
Chromatographic Separation: Improving the separation between the analytes and co-eluting matrix components is crucial.
-
Gradient Optimization: Adjusting the mobile phase gradient can help resolve analytes from the region where most matrix components elute.[1]
-
Column Chemistry: Experimenting with different column stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.
-
UHPLC: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and narrower peaks, reducing the chances of co-elution.[11]
-
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for Tofisopam is the most effective way to compensate for matrix effects.[6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
Q5: Are there specific considerations for the different impurities of Tofisopam?
A: Yes. Tofisopam undergoes metabolism, leading to various impurities, primarily demethylated and hydroxylated metabolites.[13][14] These impurities will have different polarities compared to the parent drug.
-
Polar Impurities: More polar impurities may elute early in a reversed-phase chromatographic run, a region often fraught with matrix interferences. Careful optimization of the initial gradient conditions is necessary.
-
Sample Preparation Recovery: The recovery of impurities with varying polarities can differ significantly with a single sample preparation method. It is essential to validate the recovery for each impurity.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy for Tofisopam Impurities
| Potential Cause | Troubleshooting Step |
| Significant Matrix Effect | Quantify the matrix effect using the post-extraction spike method. If suppression or enhancement is >15%, further optimization is needed. |
| Inadequate Sample Cleanup | Switch from protein precipitation to a more rigorous technique like SPE or LLE. Consider using phospholipid removal plates. |
| Co-elution with Matrix Components | Modify the LC gradient to improve separation. Try a different column chemistry. |
| Lack of Appropriate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for Tofisopam. |
Issue 2: Low Signal Intensity for Certain Impurities
| Potential Cause | Troubleshooting Step |
| Severe Ion Suppression | Implement advanced sample preparation techniques (e.g., mixed-mode SPE). Optimize chromatography to move the analyte peak away from suppression zones. |
| Poor Extraction Recovery | Evaluate the recovery of each impurity individually. Adjust the pH or solvent composition in LLE, or the sorbent and elution solvent in SPE, to improve recovery of the problematic impurity. |
| Suboptimal MS Source Conditions | Optimize source parameters (e.g., gas flows, temperature, spray voltage) specifically for the impurities of interest. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of different sample preparation techniques on the matrix effect and recovery for Tofisopam and two of its impurities.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Tofisopam | Protein Precipitation (PPT) | 65 | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 88 | 85 | 75 | |
| Solid-Phase Extraction (SPE) | 97 | 92 | 89 | |
| Impurity A (Polar) | Protein Precipitation (PPT) | 50 | 98 | 49 |
| Liquid-Liquid Extraction (LLE) | 85 | 60 | 51 | |
| Solid-Phase Extraction (SPE) | 95 | 88 | 84 | |
| Impurity B (Non-Polar) | Protein Precipitation (PPT) | 70 | 92 | 64 |
| Liquid-Liquid Extraction (LLE) | 90 | 91 | 82 | |
| Solid-Phase Extraction (SPE) | 98 | 94 | 92 |
Process Efficiency (%) = (Matrix Effect x Recovery) / 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extract with known concentrations of Tofisopam and its impurities.
-
Prepare Neat Standard Solutions: Prepare solutions of Tofisopam and its impurities in the mobile phase at the same concentrations as the spiked samples.
-
LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Calculate Matrix Effect: Use the formula provided in FAQ 3 to calculate the percentage of matrix effect for each analyte.
Protocol 2: Solid-Phase Extraction (SPE) for Tofisopam and Impurities from Plasma
-
Pre-treat Sample: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
Inject: Inject an aliquot into the LC-MS system.
Visualizations
Caption: Workflow illustrating how matrix components lead to inaccurate quantification.
Caption: A logical troubleshooting workflow for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipharmsai.com [medipharmsai.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"reducing baseline noise in Tofisopam impurity detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise during Tofisopam impurity detection by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
High baseline noise can significantly impact the sensitivity and accuracy of impurity detection, making it difficult to identify and quantify low-level impurities. This guide addresses common causes of baseline noise and provides systematic solutions.
Issue: My chromatogram shows excessive baseline noise, obscuring small impurity peaks.
This is a common issue in HPLC analysis and can originate from various components of the system. The key is to systematically identify and eliminate the source of the noise.
Step 1: Initial System & Method Check
Question: What are the first things I should check when I observe high baseline noise?
Answer: Start with the most straightforward potential issues related to your system and method parameters.
-
System Equilibration: Ensure the HPLC system has been adequately equilibrated with the mobile phase. Insufficient equilibration can lead to baseline drift and noise. Allow the system to run with the mobile phase until a stable baseline is achieved.
-
Method Parameters: Review your HPLC method parameters. Sub-optimal settings can contribute to noise.
-
Wavelength: Operating at very low UV wavelengths (<220 nm) can increase noise due to the absorbance of solvents and additives.[1][2] For Tofisopam, a detection wavelength of 238 nm has been shown to yield good results.[3][4]
-
Flow Rate: While a lower flow rate can sometimes reduce noise, an unstable or fluctuating flow rate from the pump is a common source of periodic baseline noise.[5]
-
Step 2: Isolate the Source of the Noise
Question: How can I determine which part of the HPLC system is causing the baseline noise?
Answer: A systematic isolation process can help pinpoint the source of the noise.
-
Detector Check: Turn off the pump flow and observe the baseline. If the noise persists, the issue is likely with the detector (e.g., an aging lamp or dirty flow cell).[6]
-
Pump & Mobile Phase Check: If the noise stops when the pump is off, the source is related to the pump or the mobile phase.
-
Column Check: To isolate the column, replace it with a union and run the mobile phase. If the noise disappears, the column may be contaminated or degraded.[7]
Below is a workflow to help you systematically troubleshoot the source of the baseline noise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Mourne Training Services: Troubleshooting Tip: Baseline noise [blog.mournetrainingservices.co.uk]
- 7. youtube.com [youtube.com]
Technical Support Center: Tofisopam Impurity Analysis Method Transfer
Welcome to the technical support center for Tofisopam impurity analysis method transfer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the successful transfer of analytical methods for Tofisopam and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when transferring an HPLC method for this compound analysis?
When transferring an HPLC method for this compound analysis, the most critical parameters to consider are those that can affect the separation and quantification of Tofisopam from its impurities. These include:
-
Gradient Delay Volume: Differences in the gradient delay volume between the originating and receiving HPLC systems can lead to shifts in retention times, especially for early eluting peaks.[1][2] It is crucial to either use instruments with similar dwell volumes or adjust the gradient profile to compensate for these differences.
-
Column Temperature: Temperature variations can significantly impact the selectivity and retention times of analytes.[1] The column compartment's thermostatting should be consistent between the instruments to ensure reproducible results.
-
Flow Cell Volume: The detector's flow cell volume can affect peak broadening and sensitivity.[1] To maintain method sensitivity and signal-to-noise ratio, the flow cell volume should be comparable between the old and new instruments.
-
Instrument Configuration: Differences in pump design (high-pressure vs. low-pressure mixing), injector type, and detector settings can all contribute to variability during method transfer.[2][3] A thorough understanding of both the originating and receiving laboratory's instrumentation is essential.
Q2: What are the common impurities of Tofisopam I should be aware of?
Several process-related and degradation impurities of Tofisopam have been identified. It is important to have reference standards for these impurities to ensure the specificity and accuracy of the analytical method. Some known impurities are listed below.
Q3: How do I handle out-of-specification (OOS) results for impurity levels after method transfer?
Receiving OOS results after a method transfer requires a systematic investigation. The following workflow can be used to troubleshoot the issue:
Caption: Workflow for investigating out-of-specification results.
Q4: What are the regulatory guidelines I should follow for analytical method transfer?
The primary regulatory guidance for analytical method transfer is provided by the International Council for Harmonisation (ICH). Specifically, ICH Q2(R2) on the validation of analytical procedures provides the framework for what needs to be demonstrated for a method to be considered valid, which is a prerequisite for transfer.[4] While there isn't a dedicated ICH guideline solely for method transfer, the principles outlined in ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) are key.[4][5] Regulatory bodies generally recognize four main approaches to method transfer: comparative testing, covalidation between the two laboratories, revalidation by the receiving laboratory, and a transfer waiver with appropriate justification.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the transfer of this compound analysis methods.
| Problem | Potential Causes | Recommended Solutions |
| Shifting Retention Times | Differences in HPLC system dwell volume.[1][2] Variations in column temperature.[1] Inconsistent mobile phase preparation. | Adjust the gradient start time or injection program to compensate for dwell volume differences. Ensure the column ovens in both labs are accurately calibrated and set to the same temperature. Use a standardized and detailed SOP for mobile phase preparation. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. Mismatch between sample solvent and mobile phase. Secondary interactions with the stationary phase. | Use a new, validated column of the same batch, if possible. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Consider using a mobile phase additive (e.g., a small amount of triethylamine) to reduce peak tailing for basic compounds. |
| Loss of Resolution | Changes in stationary phase selectivity between column batches.[8] Differences in extra-column volume.[1] Inadequate temperature control. | Screen different batches of the same column type or consider a more robust column. Minimize the length and diameter of tubing in the receiving system. Use a column pre-heater to ensure the mobile phase reaches the column at the set temperature. |
| Inaccurate Quantification | Differences in detector response. Improper integration of peaks. Standard and sample stability issues. | Verify the detector linearity and response in the receiving laboratory. Standardize integration parameters across both laboratories. Evaluate the stability of standard and sample solutions under the storage conditions of the receiving lab.[9] |
Experimental Protocols
RP-HPLC Method for Tofisopam and Its Impurities
This protocol is a representative method compiled from published literature for the analysis of Tofisopam and its impurities.[10][11][12][13]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid in water (90:10 v/v)[10][11][13] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm[10][12][13] |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Tofisopam reference standard in 10 mL of methanol.[12][13]
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.[12][13]
-
Sample Solution (10 µg/mL): For a 50 mg tablet, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Tofisopam into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution and then dilute 1 mL of the filtrate to 100 mL with the mobile phase.
3. System Suitability:
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of Peak Areas: Not more than 2.0%
4. Analysis:
Inject the blank (mobile phase), standard, and sample solutions into the chromatograph and record the chromatograms. Calculate the amount of impurities by comparing the peak responses of the impurities to the peak response of the Tofisopam standard.
Method Transfer Workflow
The following diagram illustrates a typical workflow for transferring an analytical method from a transferring unit (TU) to a receiving unit (RU).
Caption: A typical workflow for analytical method transfer.
Data Presentation
Table 1: Known Impurities of Tofisopam
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound 1 | 37952-09-3 | C22H28N2O5 | 400.5 |
| This compound 2 | 15462-91-6 | C22H26O6 | 386.4 |
| This compound 3 | 6379-72-2 | C11H14O2 | 178.2 |
| This compound 4 | 4483-47-0 | C22H28O4 | 356.5 |
| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C22H24O5 | 368.43 |
| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C22H26O6 | 386.44 |
| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C22H28N2O5 | 400.48 |
| (Data sourced from various suppliers of pharmaceutical reference standards)[14][15] |
Table 2: Typical Validation Parameters for a Tofisopam RP-HPLC Method
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9996[10][11] |
| Range | 10-60 µg/mL[10][11] | 10-60 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98-103%[10][11] |
| Precision (%RSD) | ≤ 2.0% | < 2%[10][11] |
| Limit of Detection (LOD) | Report | 2.75 µg/mL[10][11] |
| Limit of Quantitation (LOQ) | Report | 8.855 µg/mL[10][11] |
| Specificity | No interference from blank, placebo, or known impurities | Peak purity > 0.999 |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | Insignificant variations with deliberate alterations[10][11] |
References
- 1. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 2. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 7. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Tofisopam Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
"addressing peak tailing in Tofisopam chromatography"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in Tofisopam chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy and efficiency of the analysis by decreasing resolution between adjacent peaks and leading to inaccurate quantification.[1][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant peak tailing.[4][5]
Q2: What are the common causes of peak tailing for a basic compound like Tofisopam?
The primary cause of peak tailing for basic compounds like Tofisopam in reversed-phase chromatography is secondary interactions between the analyte and the stationary phase.[1][5] Tofisopam, being a basic compound, can interact strongly with ionized residual silanol groups on the surface of silica-based columns.[5][6] These interactions are in addition to the desired hydrophobic interactions and can lead to delayed elution and asymmetrical peak shapes. Other potential causes include column overload, issues with the mobile phase, column degradation, and extra-column effects.[4][7]
Q3: How does the mobile phase pH affect the peak shape of Tofisopam?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Tofisopam.[8] Since Tofisopam is a basic compound, at a higher mobile phase pH, it will be less protonated (less positively charged). Conversely, at a lower pH, it will be more protonated. The silanol groups on a silica-based column are acidic and become ionized (negatively charged) at pH values above their pKa (typically around 3.5-4.5). To minimize the undesirable ionic interactions between a basic analyte and the silica surface, it is generally recommended to work at a low mobile phase pH (around 2-3).[4] This ensures that the silanol groups are fully protonated (neutral), thus reducing the secondary interactions that cause peak tailing.[5]
Q4: Can the choice of column impact peak tailing for Tofisopam?
Yes, the choice of column is crucial. Using a modern, high-purity silica column with low residual silanol activity can significantly reduce peak tailing for basic compounds.[9] "End-capped" columns, where the residual silanol groups are chemically deactivated, are often recommended.[1][5] For basic analytes, columns with a polar-embedded group or charged surface hybrid (CSH) technology can also provide improved peak shape by shielding the silanol groups.[4]
Q5: What is Tofisopam's pKa and how does it influence method development?
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the chromatographic analysis of Tofisopam.
Logical Troubleshooting Workflow
The following flowchart outlines the steps to troubleshoot peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
1. Evaluate Column Health
-
Symptom: Gradually increasing peak tailing over a series of injections.
-
Possible Cause: Column contamination or degradation.
-
Protocol:
-
Column Flushing: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate for at least 10-20 column volumes.[4]
-
Column Reversal: If flushing does not resolve the issue, and the column manufacturer allows it, reverse the column and flush it again. This can help remove particulates from the inlet frit.[5]
-
Column Replacement: If the above steps fail, the column may be irreversibly damaged and should be replaced with a new one of the same type.[4]
-
2. Optimize Mobile Phase
-
Symptom: Persistent peak tailing with a new or healthy column.
-
Possible Cause: Inappropriate mobile phase pH or buffer strength leading to secondary silanol interactions.
-
Protocols:
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a lower pH, ideally between 2.5 and 3.0, using an appropriate buffer (e.g., phosphate or formate). This will protonate the residual silanol groups on the silica surface, minimizing their interaction with the basic Tofisopam molecule.[4][5]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Increase Buffer Strength:
-
Use of Mobile Phase Additives (Silanol Suppressors):
-
As a last resort, a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) can be added to the mobile phase.[3] The positively charged TEA will compete with Tofisopam for interaction with the negatively charged silanol sites, thereby reducing peak tailing.
-
-
| Parameter | Initial Condition | Optimized Condition | Expected Outcome |
| Mobile Phase pH | 6.8 | 2.8 | Reduced Tailing Factor |
| Buffer Strength | 10 mM | 30 mM | Improved Peak Symmetry |
| Additive | None | 0.1% TEA | Symmetrical Peak |
3. Review Sample Preparation and Injection
-
Symptom: Peak tailing that is more pronounced at higher concentrations.
-
Possible Cause: Column overload or sample solvent mismatch.
-
Protocols:
-
Address Column Overload:
-
Dilute the sample to a lower concentration.
-
Reduce the injection volume.[4]
-
-
Sample Solvent Compatibility:
-
The sample solvent should ideally be the same as or weaker than the initial mobile phase.[4] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile in a mobile phase with low organic content) can cause peak distortion.
-
-
4. Check for Instrumental Effects
-
Symptom: Broader than expected peaks with some tailing, even after optimizing other parameters.
-
Possible Cause: Extra-column band broadening.
-
Protocol:
-
Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[4]
-
Ensure all fittings are properly connected to avoid dead volumes.
-
Signaling Pathway of Secondary Interactions
The following diagram illustrates the chemical interaction between a basic analyte like Tofisopam and the stationary phase, which can lead to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. go.drugbank.com [go.drugbank.com]
Technical Support Center: Tofisopam Impurity Profiling
This technical support center provides guidance and troubleshooting for the selection of an appropriate HPLC column for Tofisopam impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for this compound profiling?
Based on published analytical methods, reversed-phase (RP) HPLC columns are the most frequently utilized for the analysis of Tofisopam and its impurities. Among these, C18 (octadecylsilane) columns are the most prevalent stationary phase.[1][2] Other reversed-phase columns that have been used include Phenyl Hexyl[2] and C8 columns.
Q2: What are the key considerations when selecting a column for Tofisopam analysis?
When selecting a column for this compound profiling, several factors should be considered:
-
Impurity Profile: The chemical nature of the expected impurities (e.g., degradation products, isomers) will dictate the required selectivity of the column. Forced degradation studies can help to identify potential impurities.[3][4]
-
Resolution: The column must be able to separate the main Tofisopam peak from all potential impurities and degradation products with adequate resolution.
-
Method Compatibility: The chosen column should be compatible with the mobile phase and other method parameters, such as pH and temperature.
-
Efficiency: A column with high efficiency (i.e., a high number of theoretical plates) will result in sharper peaks and better resolution.
Q3: Are there any specific challenges in separating Tofisopam from its impurities?
Yes, some specific challenges include:
-
Conformational Isomers: Tofisopam can exist as conformational isomers, which may require specific chromatographic conditions for separation.[1]
-
Chiral Separation: If the analysis requires the separation of Tofisopam enantiomers, a chiral stationary phase is necessary. Polysaccharide-based chiral columns, such as Chiralpak AD, have been shown to be effective.[5]
-
Similar Polarity of Metabolites: Some metabolites of Tofisopam have very similar polarities, making their separation by reversed-phase chromatography challenging. In such cases, normal-phase chromatography or column heating might be necessary to achieve resolution.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between Tofisopam and an impurity peak. | Inadequate column selectivity. | - Try a different stationary phase (e.g., Phenyl Hexyl instead of C18).- Optimize the mobile phase composition by varying the organic modifier, pH, or adding an ion-pair reagent.[1] |
| Peak tailing for the Tofisopam peak. | - Secondary interactions with residual silanols on the stationary phase.- Column overload. | - Use an end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration. |
| Inconsistent retention times. | - Column degradation.- Fluctuation in mobile phase composition or temperature. | - Use a guard column to protect the analytical column.- Ensure proper mobile phase preparation and temperature control. |
| Co-elution of multiple impurities. | The chosen column does not provide sufficient resolving power for all impurities. | - Employ a column with a different selectivity.- Consider using a longer column or a column with a smaller particle size to increase efficiency.- Utilize a gradient elution method to improve separation of complex mixtures. |
Experimental Protocols
General Reversed-Phase HPLC Method for this compound Profiling
This protocol is a generalized procedure based on commonly cited methods.[1][2][7]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).[1] Another option is a simpler mobile phase of methanol and 0.1% orthophosphoric acid in water (90:10 v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: 238 nm has been shown to provide good results.[7][8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[5]
3. Sample Preparation:
-
Dissolve the Tofisopam sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies:
To identify potential degradation products, subject the Tofisopam drug substance to stress conditions as per ICH guidelines Q1A.[3] This typically includes:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
Analyze the stressed samples using the developed HPLC method to identify and separate the degradation products from the parent drug.
Data Presentation
Table 1: Comparison of Reported HPLC Columns for Tofisopam Analysis
| Column Type | Dimensions | Particle Size | Stationary Phase Chemistry | Reference |
| Phenomenex Luna | 250 x 4.6 mm | 5 µm | C18 | [7] |
| Reversed-Phase | Not Specified | Not Specified | C18 | [1] |
| Luna Phenyl Hexyl | 250 mm x 4.6 mm | 5 µm | Phenyl Hexyl | [2] |
| Chiralpak AD | Not Specified | Not Specified | Amylose tris(3,5-dimethylphenylcarbamate) | [5] |
| Eurospher 100-5 | 250 mm x 4.6 mm | 5 µm | C18 | [9] |
Table 2: Typical Mobile Phase Compositions for this compound Profiling
| Aqueous Component | Organic Component(s) | Ratio (v/v/v) | Reference |
| 0.1% Orthophosphoric acid in water | Methanol | 10:90 | [7] |
| 0.01 M 1-Heptanesulfonic acid sodium | Acetonitrile, Methanol | 46:31:23 | [1] |
| Water | Acetonitrile | 50:50 | [2] |
| Not Applicable (Polar Organic Mode) | Methanol, 2-Propanol | 85:15 | [5] |
Workflow Diagram
Caption: Workflow for this compound Profiling Column Selection.
References
- 1. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Tofisopam Impurity Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Tofisopam impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Tofisopam and its related substances, offering potential causes and actionable solutions.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Recommended Solution | Relevant Impurities |
| Peak Tailing for Tofisopam or Impurities | - Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the silica-based column packing. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tofisopam and its impurities, leading to poor peak shape. - Column Overload: Injecting too concentrated a sample. | - Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are in a single ionic form. For Tofisopam, a slightly acidic pH is often beneficial. - Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent like 1-heptanesulfonic acid sodium salt into the mobile phase to improve the retention and peak shape of basic compounds.[1][2] - Sample Dilution: Dilute the sample to an appropriate concentration. | Tofisopam, Basic Impurities |
| Poor Resolution Between Tofisopam and Impurities | - Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating closely eluting compounds. - Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. - Flow Rate Too High: A high flow rate can lead to band broadening and reduced resolution. | - Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase. Consider using a gradient elution. - Column Selection: Test columns with different stationary phases (e.g., C18, C8, Phenyl) to find the one with the best selectivity. - Adjust Flow Rate: Reduce the flow rate to improve separation efficiency. | All potential impurities, especially isomers and structurally similar compounds. |
| Co-elution of Chiral Isomers | - Achiral Stationary Phase: Standard reversed-phase columns will not separate enantiomers. Tofisopam has a chiral center, leading to the existence of enantiomers. | - Use a Chiral Column: Employ a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD), to resolve the enantiomers.[3] - Chiral Mobile Phase Additive: Use a chiral selector as an additive in the mobile phase with a standard achiral column. | (R)-Tofisopam and (S)-Tofisopam |
| Baseline Noise or Drift | - Mobile Phase Issues: Poorly mixed mobile phase, dissolved gas, or contaminated solvents. - Detector Problems: Fluctuations in the lamp intensity or a contaminated flow cell. - Pump Malfunction: Inconsistent solvent delivery. | - Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Use high-purity solvents and freshly prepared buffers. - Detector Maintenance: Purge the detector flow cell and allow the lamp to warm up adequately. - Pump Maintenance: Check pump seals and pistons for wear and ensure proper check valve function. | Not impurity-specific, but affects overall data quality. |
Frequently Asked Questions (FAQs)
Q1: How can I develop a stability-indicating method for Tofisopam?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for Tofisopam, you should perform forced degradation studies.[4] This involves subjecting Tofisopam to various stress conditions to generate potential degradation products. The typical conditions are:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
After exposing the drug to these conditions, analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Tofisopam peak and from each other.
Q2: What are some known impurities of Tofisopam I should be aware of?
Several process-related impurities and degradation products of Tofisopam have been identified. It is crucial to have reference standards for these impurities for accurate identification and quantification. Some known impurities include:
| Impurity Name | CAS Number |
| Tofisopam Impurity 1 | 37952-09-3 |
| This compound 2 | 15462-91-6 |
| This compound 3 | 6379-72-2 |
Note: The specific chemical structures of these impurities can be found through chemical supplier catalogs.
Q3: My Tofisopam peak is showing significant tailing. What is the first thing I should check?
Peak tailing for a basic compound like Tofisopam is often due to interactions with residual silanol groups on the silica-based HPLC column. The first and simplest thing to check is the pH of your mobile phase. Ensure it is sufficiently low (e.g., pH 3-4) to keep the Tofisopam protonated and minimize interactions with the stationary phase. If adjusting the pH is not sufficient, consider adding a competing base like triethylamine (TEA) to your mobile phase.
Q4: I am having trouble detecting a low-level impurity. What can I do to improve sensitivity?
To improve the detection of low-level impurities, you can try the following:
-
Increase Injection Volume: Inject a larger volume of your sample.
-
Optimize Wavelength: Ensure you are using the optimal detection wavelength for the impurity. A photodiode array (PDA) detector can be helpful to determine the UV maxima of all components.
-
Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.
-
Sample Enrichment: If possible, use solid-phase extraction (SPE) to concentrate the impurities in your sample before injection.
Q5: Can I use LC-MS for this compound quantification?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both the identification and quantification of Tofisopam impurities. It offers higher sensitivity and selectivity than HPLC-UV. For quantification, you would typically use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. You would need to determine the specific precursor-to-product ion transitions for Tofisopam and each of its impurities. For Tofisopam, a common transition to monitor is m/z 383.4 → 298.4.[5]
Experimental Protocols
RP-HPLC Method for Tofisopam and Impurity Quantification
This protocol is a representative method based on published literature and is a good starting point for method development.[2][6]
-
Chromatographic System: HPLC with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium, acetonitrile, and methanol in a 46:31:23 (v/v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the Tofisopam sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Study Protocol
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of Tofisopam.
-
Prepare Stock Solution: Prepare a stock solution of Tofisopam in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of 0.1 mg/mL.
-
-
Analysis: Analyze the prepared solutions by HPLC, comparing the chromatograms to that of an undegraded Tofisopam standard.
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Experimental Workflow for this compound Identification
Caption: Workflow for the identification of Tofisopam impurities.
References
- 1. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Determination of Tofisopam Impurities as per ICH Guidelines
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tofisopam and its impurities, in accordance with International Council for Harmonisation (ICH) guidelines. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.
Comparative Analysis of Analytical Methods
Several analytical methods have been developed for the determination of Tofisopam and its impurities. While HPLC methods are predominant due to their specificity and sensitivity, other techniques have also been explored. This section compares the performance of various reported HPLC methods and briefly mentions alternative techniques.
Table 1: Comparison of Validated HPLC Methods for Tofisopam Analysis
| Parameter | Method 1[1][2] | Method 2[3][4][5] | Method 3[6] | Alternative Method (TLC-Densitometry)[7] |
| Stationary Phase | Luna Phenyl Hexyl (250 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.60mm, 5µ) | C18 stationary phase | Silica gel 60 F254 plates |
| Mobile Phase | Acetonitrile: Water (50:50, v/v) | Methanol: 0.1% OPA in water (90:10, v/v) | 0.01 M aqueous 1-heptanesulfonic acid-sodium: Acetonitrile: Methanol (46:31:23, v/v/v) | Ethyl acetate: Methanol: Ammonium hydroxide 10% (8.5:1.0:0.5, v/v/v) |
| Flow Rate | Not Specified | 1 mL/min | Not Specified | Not Applicable |
| Detection Wavelength | Not Specified | 238 nm[3][4][5] | Not Specified | 315 nm |
| Retention Time (Tofisopam) | ~3.320 min[1] | ~3.16 min[5] | Not Specified | Not Applicable |
| Linearity Range | 5.0 – 25 µg/mL[1] | 10-60 µg/mL[4][5] | Not Specified | 2-20 µ g/band |
| Correlation Coefficient (r²) | 0.9995[1] | 0.9996[4][5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.9 – 100%[1][2] | 98-103%[4][5] | Not Specified | 98.98 ± 0.721%[7] |
| Precision (%RSD) | < 2% | < 2%[4][5] | Not Specified | Not Specified |
| LOD | Not Specified | 2.75 µg/mL[4][5] | Not Specified | Not Specified |
| LOQ | Not Specified | 8.855 µg/mL[4][5] | Not Specified | Not Specified |
Detailed Experimental Protocols
A detailed methodology for a representative validated stability-indicating RP-HPLC method is provided below. This protocol is based on a composite of the methods reviewed and aligns with ICH guidelines for impurity determination.
Protocol: Stability-Indicating RP-HPLC Method for Tofisopam and its Impurities
1. Instrumentation:
-
A High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Waters 2695 HPLC system with a Waters 2996 PDA Detector is an example of a suitable system.[1]
2. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Methanol and 0.1% Orthophosphoric acid (OPA) in water in the ratio of 90:10 (v/v).[3][4][5]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and dissolve it in 10 mL of methanol.[3][5]
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase, followed by a further dilution to obtain a final concentration of 10 µg/mL.[3][5]
-
Sample Preparation: For the assay of a tablet formulation, weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Tofisopam into a 10 mL volumetric flask. Add methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range (e.g., 10 µg/mL).
4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Tofisopam drug substance.[1] The drug is exposed to the following stress conditions:
-
Acid Degradation: 0.1 N HCl at 60°C for a specified time.
-
Base Degradation: 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Dry heat at 105°C for a specified time.
-
Photolytic Degradation: Exposure to UV light for a specified time.
The stressed samples are then diluted with the mobile phase to a suitable concentration and analyzed by the HPLC method. The chromatograms should demonstrate adequate separation of the degradation products from the main Tofisopam peak.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for the determination of impurities in Tofisopam, as per ICH guidelines.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Tofisopam Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the anxiolytic drug Tofisopam. Ensuring the purity of pharmaceutical products is paramount for their safety and efficacy, making robust analytical methods for impurity profiling a critical aspect of drug development and quality control. This document summarizes key performance data for various techniques, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical strategies.
Comparative Analysis of Analytical Methods
The primary analytical techniques employed for the determination of Tofisopam and its related substances are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric detection. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, the number of samples, and the nature of the impurities being monitored.
Data Summary
The following table summarizes the performance characteristics of different analytical methods for the analysis of Tofisopam and its impurities based on available literature. It is important to note that direct comparison of limits of detection (LOD) and quantification (LOQ) across different studies should be done with caution due to variations in instrumentation and experimental conditions.
| Method | Analyte(s) | Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |
| RP-HPLC | Tofisopam & Impurities | C18 | 0.01 M aqueous 1-heptanesulfonic acid-sodium:acetonitrile:methanol (46:31:23, v/v/v) | UV | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| RP-HPLC | Tofisopam | C18 | 0.1% Orthophosphoric acid in water:methanol (10:90, v/v) | UV at 238 nm | 10-60 µg/mL | 2.75 µg/mL | 8.855 µg/mL | 98-103% | |
| Chiral HPLC | Tofisopam Enantiomers & Conformers | Not Specified | Not Specified | UV | Not Specified | 0.12 µg/mL | Not Specified | 100 ± 1% | [2] |
| TLC-Densitometry | Tofisopam & Degradation Product | Silica gel 60 F254 | Ethyl acetate:methanol:ammonium hydroxide 10% (8.5:1.0:0.5, v/v/v) | Densitometric scanning at 315 nm | 2-20 µ g/band | Not Specified | Not Specified | 98.98 ± 0.721% | [3] |
Known Tofisopam Impurities
Several potential impurities of Tofisopam have been identified, which can be categorized as synthesis-related impurities or degradation products. The structures of some of these impurities are provided by various chemical suppliers.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Classification |
| Tofisopam Impurity 1 | C22H27NO5 | 385.46 | Synthesis-related/Degradation |
| This compound 2 | C22H28N2O4 | 384.48 | Synthesis-related |
| This compound 3 (4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol) | C22H24O5 | 368.43 | Degradation |
| This compound 4 | C42H46N4O8 | 734.86 | Not Specified |
| This compound 5 | C22H28O4 | 356.46 | Not Specified |
| This compound 6 (3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one) | C22H26O6 | 386.44 | Synthesis-related |
| This compound 7 ((E)-(3,4-Dimethoxyphenyl)(2-(2-hydrazonopentan-3-yl)-4,5-dimethoxyphenyl)methanone) | C22H28N2O5 | 400.48 | Synthesis-related |
| This compound C | C22H28O4 | 356.46 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key methods cited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tofisopam and Impurities[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid-sodium, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).
-
Detection: UV detection wavelength is not specified in the abstract but is typically determined based on the UV absorption maxima of Tofisopam and its impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent, likely the mobile phase or a component of it, to an appropriate concentration.
Validated RP-HPLC Method for Tofisopam Assay[2][3]
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid in water and methanol in a ratio of 10:90 (v/v).
-
Flow Rate: Not specified.
-
Detection: UV at 238 nm.
-
Sample Preparation: For bulk drug, prepare a stock solution in methanol and dilute with the mobile phase. For tablets, weigh and powder tablets, extract the drug with methanol using sonication, and then dilute with the mobile phase to the desired concentration.
Thin-Layer Chromatography (TLC) with Densitometry[5]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and 10% ammonium hydroxide in a ratio of 8.5:1.0:0.5 (v/v/v).
-
Sample Application: Apply the sample solutions as bands onto the TLC plate.
-
Development: Develop the chromatogram in a saturated chamber.
-
Detection: After development, dry the plate and scan it using a densitometer at a wavelength of 315 nm.
Visualizing Analytical Workflows and Impurity Relationships
Graphical representations of experimental workflows and the logical relationships between different types of impurities can provide a clearer understanding of the analytical process and the origin of impurities.
Caption: General workflow for the analysis of Tofisopam impurities.
Caption: Logical relationships between Tofisopam and its potential impurities.
References
- 1. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Tofisopam Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Tofisopam. Ensuring the purity of active pharmaceutical ingredients (APIs) like Tofisopam, an anxiolytic agent, is critical for drug safety and efficacy.[1][2][3] This document outlines the experimental protocols and presents a comparative analysis of performance data for various analytical techniques, aiding in the selection and cross-validation of the most suitable methods for quality control and regulatory compliance.
Introduction to Tofisopam and Impurity Analysis
Tofisopam is a 2,3-benzodiazepine derivative used for the treatment of anxiety and alcohol withdrawal.[1][2] Unlike classical 1,4-benzodiazepines, it exhibits its anxiolytic effects without significant sedative or muscle relaxant properties. The manufacturing process and storage of Tofisopam can lead to the formation of various impurities, which must be carefully monitored and controlled. The identification and quantification of these impurities are essential aspects of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and quality of the final drug product.
Potential impurities of Tofisopam that require monitoring may include conformational isomers and other related compounds.[4]
Comparative Analysis of Analytical Methods
The primary analytical techniques employed for the analysis of Tofisopam and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The choice of method often depends on the specific requirements of the analysis, such as the need for separation of multiple impurities, sensitivity, and the stage of drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For Tofisopam impurity analysis, reversed-phase HPLC (RP-HPLC) is a commonly employed method.
Experimental Protocol: RP-HPLC Method for Tofisopam Impurities
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 stationary phase column is typically used for the separation.[4]
-
Mobile Phase: A common mobile phase consists of a mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium, acetonitrile, and methanol in a ratio of 46:31:23.[4] Another reported mobile phase is a mixture of 0.1% Orthophosphoric acid in water and methanol in a 10:90% v/v ratio.[5]
-
Flow Rate: A typical flow rate is maintained around 1.0 mL/min.
-
Detection Wavelength: Detection is commonly performed at 238 nm or 310 nm.[5]
-
Sample Preparation: A stock solution of Tofisopam is prepared by dissolving a known amount in a suitable solvent like methanol. Working standards of different concentrations are prepared by diluting the stock solution. For the analysis of pharmaceutical formulations, tablets are accurately weighed, powdered, and a quantity equivalent to a specific amount of Tofisopam is dissolved in the solvent, sonicated, and filtered before injection.
Performance Data for HPLC Methods
The performance of HPLC methods for Tofisopam analysis is validated according to International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters are summarized below.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | ICH Guideline (Typical) |
| Linearity Range | 10-60 µg/ml[5] | - | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.9996[5] | - | |
| Limit of Detection (LOD) | 2.75 µg/ml[5] | - | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 8.855 µg/ml[5] | - | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98-103%[5] | - | Typically 80-120% |
| Precision (%RSD) | < 2%[5] | - | Typically ≤ 2% |
| Assay | 101%[5] | - | 98-102% |
Note: Data for "RP-HPLC Method 2" was not fully available in the reviewed literature.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC, suitable for the quantitative determination of Tofisopam in bulk and pharmaceutical formulations. However, it lacks the separative capability of HPLC and is therefore less suitable for the analysis of individual impurities in a mixture.
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Instrument: A UV-Vis double beam spectrophotometer.
-
Solvent: Methanol is commonly used as the solvent.
-
Wavelength of Maximum Absorbance (λmax): Tofisopam exhibits maximum absorbance at 310 nm.
-
Standard Preparation: A stock solution of Tofisopam in methanol (e.g., 100 µg/ml) is prepared. Calibration standards are then prepared by diluting the stock solution to various concentrations (e.g., 4-24 µg/ml).
-
Sample Preparation: For tablet analysis, a powdered sample equivalent to a known amount of Tofisopam is dissolved in methanol, sonicated, filtered, and diluted to a suitable concentration for measurement.
Performance Data for UV-Vis Spectrophotometric Method
The validation of the spectrophotometric method also follows ICH guidelines.
| Parameter | UV-Vis Spectrophotometric Method | ICH Guideline (Typical) |
| Linearity Range | 4-24 µg/ml | R² ≥ 0.99 |
| Correlation Coefficient (R²) | > 0.9996 | |
| Limit of Detection (LOD) | 0.043021 µg/ml | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.13036 µg/ml (calculated as 3.3 x LOD) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | - | Typically 80-120% |
| Precision (%RSD) | 0.62% for assay | Typically ≤ 2% |
| Assay | 99.4% | 98-102% |
Note: The reported LOD and LOQ values in the source appear to have a discrepancy in their units or calculation, as the LOQ is not approximately 3.3 times the LOD. The LOQ presented here is a recalculation based on the provided LOD.
Cross-Validation Workflow
Cross-validation is the process of demonstrating that a new or modified analytical method provides results that are equivalent to an existing, validated method. This is crucial when transferring a method to a different laboratory or when implementing a new technique.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tofisopam - Wikipedia [en.wikipedia.org]
- 3. An In-depth Analysis of Tofisopam's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Robustness Testing of Analytical Methods for Tofisopam Impurity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of different analytical methods for the determination of impurities in the anxiolytic drug, Tofisopam. Robustness is a critical parameter in method validation, demonstrating the reliability of an analytical procedure with respect to deliberate variations in method parameters. This document details the experimental protocols for robustness testing and presents a comparative analysis of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry.
Comparison of Analytical Methods for Tofisopam Impurity Analysis
The selection of an analytical method for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the intended application of the method. While High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity, other methods like Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry offer advantages in terms of speed and cost-effectiveness. The robustness of each method is a key consideration for its implementation in a quality control environment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of Tofisopam and its impurities.[1][2][3][4] The robustness of an RP-HPLC method is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on system suitability parameters such as retention time, peak area, resolution, and tailing factor.
Table 1: Representative Robustness Data for a Tofisopam RP-HPLC Impurity Method
| Parameter Varied | Variation | Retention Time (% Change) | Peak Area (%RSD) | Resolution (Rs) | Tailing Factor |
| Mobile Phase Composition | |||||
| Organic Phase Ratio | ± 2% | < 1.0 | < 1.5 | > 2.0 | < 1.5 |
| pH of Aqueous Phase | ± 0.2 units | < 1.5 | < 2.0 | > 2.0 | < 1.5 |
| Flow Rate | ± 0.1 mL/min | < 5.0 | < 2.0 | > 2.0 | < 1.5 |
| Column Temperature | ± 5 °C | < 2.0 | < 1.5 | > 2.0 | < 1.5 |
| Wavelength | ± 2 nm | < 0.5 | < 1.0 | > 2.0 | < 1.5 |
Note: The data presented in this table is representative and intended to illustrate the expected outcomes of a robustness study. Actual results may vary depending on the specific method and laboratory conditions.
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for the qualitative and semi-quantitative analysis of impurities.[5][6][7][8][9][10] Its robustness is assessed by varying parameters related to the mobile phase, stationary phase, and development conditions.
Table 2: Representative Robustness Data for a Tofisopam TLC Impurity Method
| Parameter Varied | Variation | Rf Value (% Change) | Spot Integrity |
| Mobile Phase Composition | |||
| Solvent Ratio | ± 5% | < 10 | Compact and well-separated |
| Chamber Saturation Time | ± 10 min | < 5 | Compact and well-separated |
| Development Distance | ± 1 cm | < 8 | Compact and well-separated |
| Drying Time of Plate | ± 5 min | < 2 | Compact and well-separated |
Note: The data presented in this table is representative. The primary acceptance criterion for TLC robustness is the consistent separation of the main component from its impurities.
UV-Visible Spectrophotometry
Spectrophotometric methods can be employed for the quantification of Tofisopam, and in some cases, for the estimation of total impurities.[11][12] The robustness of a spectrophotometric method is evaluated by varying parameters such as the solvent, pH, and instrument settings. One study demonstrated that a spectrophotometric method for Tofisopam was robust with respect to changes in the volume of a reagent and the temperature.[11]
Table 3: Representative Robustness Data for a Tofisopam UV-Visible Spectrophotometric Method
| Parameter Varied | Variation | Absorbance (% Change) | Wavelength of Maximum Absorbance (λmax) Shift (nm) |
| Solvent Composition | ± 2% organic solvent | < 1.5 | < 1 |
| pH of Solution | ± 0.2 units | < 2.0 | < 2 |
| Instrument Slit Width | ± 0.5 nm | < 1.0 | < 1 |
| Scan Speed | Low vs. Medium | < 0.5 | < 1 |
Note: This data is representative. Spectrophotometric methods are generally less specific for impurity analysis compared to chromatographic techniques.
Experimental Protocols
The following sections provide detailed methodologies for conducting robustness testing for each of the discussed analytical techniques, in accordance with ICH Q2(R1) guidelines.[13]
Robustness Testing of an RP-HPLC Method
This protocol outlines the procedure for evaluating the robustness of an RP-HPLC method for the analysis of Tofisopam and its impurities.
-
Preparation of Solutions:
-
Prepare a system suitability solution containing Tofisopam and its known impurities at appropriate concentrations.
-
Prepare a sample solution of Tofisopam.
-
-
Variation of Method Parameters:
-
Mobile Phase Composition:
-
Vary the ratio of the organic solvent to the aqueous buffer by ±2%.
-
Adjust the pH of the aqueous buffer by ±0.2 units.
-
-
Flow Rate: Change the flow rate by ±10% of the nominal value (e.g., 1.0 ± 0.1 mL/min).
-
Column Temperature: Alter the column temperature by ±5 °C.
-
Detection Wavelength: Modify the detection wavelength by ±2 nm.
-
-
Analysis:
-
For each variation, inject the system suitability solution and the sample solution in triplicate.
-
Record the chromatograms and evaluate the system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).
-
-
Acceptance Criteria:
-
The system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.
-
The relative standard deviation (%RSD) of the peak areas for the main peak and impurities should be within acceptable limits (typically ≤ 2.0%).
-
The percentage change in retention time should be within a predefined limit.
-
Robustness Testing of a TLC Method
This protocol describes the evaluation of the robustness of a TLC method for this compound analysis.
-
Preparation of Solutions:
-
Prepare solutions of a Tofisopam reference standard and a sample containing potential impurities.
-
-
Variation of Method Parameters:
-
Mobile Phase Composition: Vary the ratio of the solvents in the mobile phase by ±5%.
-
Chamber Saturation: Alter the chamber saturation time by ±10 minutes.
-
Development Distance: Change the solvent front migration distance by ±1 cm.
-
Drying Time: Vary the time for drying the plate before visualization by ±5 minutes.
-
-
Analysis:
-
Apply the standard and sample solutions to the TLC plates.
-
Develop the plates under each of the varied conditions.
-
Visualize the spots and calculate the Rf values.
-
-
Acceptance Criteria:
-
The separation of Tofisopam from its impurities should be maintained under all conditions.
-
The spots should remain compact and well-defined.
-
The change in Rf values should be minimal.
-
Robustness Testing of a UV-Visible Spectrophotometric Method
This protocol details the procedure for assessing the robustness of a UV-Visible spectrophotometric method for Tofisopam.
-
Preparation of Solutions:
-
Prepare a standard solution of Tofisopam at a known concentration.
-
-
Variation of Method Parameters:
-
Solvent Composition: If a mixed solvent system is used, vary the ratio of the solvents by ±2%.
-
pH of the Solution: Adjust the pH of the solution by ±0.2 units.
-
Instrument Parameters:
-
Vary the slit width by ±0.5 nm.
-
Change the scan speed (e.g., from low to medium).
-
-
-
Analysis:
-
Measure the absorbance of the standard solution under each of the varied conditions.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Acceptance Criteria:
-
The absorbance values should not significantly change, with a %RSD typically below 2.0%.
-
The shift in λmax should be minimal (e.g., ±2 nm).
-
Visualizations
The following diagrams illustrate the workflow of a typical robustness testing experiment for an analytical method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tlcstandards.com [tlcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. bohrium.com [bohrium.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Specificity and Selectivity of Tofisopam Impurity Assays
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methods for the determination of impurities in the anxiolytic drug Tofisopam. We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) based assays, offering experimental data to support their specificity and selectivity.
Tofisopam, a 2,3-benzodiazepine, possesses a unique pharmacological profile, distinct from classical 1,4-benzodiazepines. Its synthesis and degradation can result in a variety of impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This guide focuses on the analytical techniques best suited for this purpose.
Comparison of Analytical Methods for Tofisopam Impurity Profiling
The choice of analytical method for impurity profiling is critical and depends on the physicochemical properties of the impurities and the desired validation parameters. While HPLC is the most widely documented and versatile technique for Tofisopam analysis, GC and CE offer alternative selectivities and advantages for specific applications.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Gas Chromatography (GC-NPD) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity | Separation of stereoisomers | Separation based on volatility and interaction with a stationary phase | Separation based on charge-to-size ratio |
| Primary Use | General impurity profiling, stability-indicating assays | Quantification of enantiomeric and conformational impurities | Analysis of volatile and thermally stable impurities | Analysis of charged impurities, alternative selectivity |
| Selectivity | Excellent for a wide range of polar and non-polar impurities | Specific for stereoisomers (enantiomers and diastereomers) | High for volatile compounds, nitrogen-phosphorus detection (NPD) is selective for N and P containing compounds | High for charged molecules, offers different selectivity to HPLC |
| Specificity | High, can be tailored with mobile phase and column chemistry | Very high for chiral separations | High, especially when coupled with a selective detector like NPD or a mass spectrometer | High, based on electrophoretic mobility |
| Known Impurities Detected | Process-related impurities, degradation products | (S)-Tofisopam, and other conformers | Potentially volatile synthesis precursors or degradation products | Potential for charged degradation products |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.12 µg/mL for enantiomer | 5 ng/mL (in plasma, adaptable for impurity analysis) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - | - | - |
| Linearity Range | 5 - 25 µg/mL | - | 5 - 500 ng/mL (in plasma) | Typically 1-2 orders of magnitude |
| Advantages | Robust, versatile, widely available, well-documented | Essential for controlling stereoisomeric purity | High resolution for volatile compounds, sensitive and selective detection | High efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC |
| Limitations | May not resolve all co-eluting peaks, not suitable for very volatile impurities | Not suitable for non-chiral impurities | Requires derivatization for non-volatile impurities, potential for thermal degradation of analytes | Lower sensitivity for neutral compounds, potential for matrix effects |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Stability-Indicating Method
This method is designed to separate Tofisopam from its potential degradation products formed under stress conditions.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Luna Phenyl Hexyl (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 10 mg of Tofisopam in 10 mL of mobile phase to prepare a stock solution. Further dilute to the desired concentration within the linearity range (e.g., 5-25 µg/mL).
-
Forced Degradation: To establish the stability-indicating nature of the method, Tofisopam is subjected to stress conditions such as acid and base hydrolysis (0.1 M HCl, 0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic degradation.[1][2][3]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for the separation of Tofisopam's enantiomers and conformers.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: Methanol/2-Propanol (85:15, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Tofisopam in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
While primarily documented for pharmacokinetic studies, this method can be adapted for the analysis of volatile nitrogen-containing impurities in Tofisopam.
-
Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Mode: Splitless.
-
Sample Preparation: A liquid-liquid extraction is typically used for plasma samples and can be adapted for the drug substance.[4] Dissolve the Tofisopam sample in a suitable solvent, and extract with an organic solvent like ethyl acetate at an alkaline pH. The organic layer is then evaporated and reconstituted in a small volume of a suitable solvent for injection.
Capillary Electrophoresis (CE)
Based on general methods for benzodiazepine analysis, a potential CE method for this compound profiling is proposed.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the Tofisopam sample in the BGE to a concentration of approximately 0.5 mg/mL.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for each analytical technique.
Signaling Pathways and Logical Relationships
The degradation of Tofisopam under various stress conditions leads to the formation of different impurities. The following diagram illustrates the logical relationship between the stress conditions and the analytical methods used to detect the resulting degradants.
References
Detecting Tofisopam Impurities: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methods for the detection and quantification of impurities in Tofisopam, a non-sedating anxiolytic drug. We will delve into the performance of various techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Tofisopam, a 2,3-benzodiazepine derivative, is valued for its anxiolytic effects without the pronounced sedative and muscle-relaxant properties common to other benzodiazepines. As with any active pharmaceutical ingredient (API), the presence of impurities can impact its efficacy and safety. Therefore, robust and sensitive analytical methods are crucial for identifying and quantifying these impurities during drug development and quality control.
Comparison of Analytical Methods for Tofisopam and Its Impurities
The selection of an analytical method for impurity profiling depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation. This section compares the performance of different techniques used for the analysis of Tofisopam and its related substances.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Tofisopam | 2.75 µg/mL[1][2] | 8.855 µg/mL[1][2] | Widely available, robust, and cost-effective. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection | S-enantiomer of Tofisopam | Can detect 0.1% of the S-enantiomer in R-Tofisopam[3] | - | Essential for controlling stereoisomeric purity. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection | Tofisopam enantiomer | 0.12 µg/mL[4] | - | High sensitivity for enantiomeric impurity. |
| Spectrophotometry | Tofisopam | - | - | Simple, rapid, and economical for bulk drug analysis. |
| Spectrofluorimetry | Tofisopam | - | - | Offers higher sensitivity compared to spectrophotometry. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical procedures. Below are the experimental protocols for the key methods discussed.
RP-HPLC Method for Tofisopam Quantification
This method is suitable for the determination of Tofisopam in bulk and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common ratio is 10:90 (v/v) of 0.1% orthophosphoric acid in water and methanol.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a standard stock solution of Tofisopam in a suitable solvent like methanol.
-
For pharmaceutical formulations, accurately weigh and powder a number of tablets. Dissolve a portion of the powder equivalent to a known amount of Tofisopam in the solvent, sonicate to ensure complete dissolution, and filter the solution.
-
Dilute the stock or sample solutions to a suitable concentration within the linear range of the method.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Chiral HPLC Method for Enantiomeric Purity
This method is critical for controlling the stereoisomeric impurities of Tofisopam.
-
Instrumentation: An HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD).[3]
-
Mobile Phase: A polar organic mobile phase, such as a mixture of methanol and 2-propanol (e.g., 85:15 v/v).[3]
-
Flow Rate: Typically around 0.7 mL/min.[3]
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C) to ensure reproducibility.[3]
-
Detection Wavelength: As per the UV absorbance of Tofisopam.
-
-
Sample Preparation: Dissolve the Tofisopam sample in the mobile phase or a compatible solvent.
-
Validation: The method should be validated for specificity (ability to separate the enantiomers), linearity, precision, accuracy, and the limit of detection for the undesired enantiomer.
Logical Workflow for Tofisopam Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Tofisopam sample.
Signaling Pathway of Tofisopam (for context)
While not directly related to impurity analysis, understanding the mechanism of action of Tofisopam can be of interest to researchers in drug development. Tofisopam is unique among benzodiazepines as it does not bind to the classical benzodiazepine binding site on the GABA-A receptor. Instead, it is thought to exert its anxiolytic effects through the modulation of phosphodiesterases (PDEs).
Conclusion
The choice of an analytical method for the determination of Tofisopam impurities is a critical decision in the drug development process. While RP-HPLC remains a workhorse for routine analysis of the parent drug, chiral HPLC is indispensable for controlling stereoisomeric impurities. The development of more sensitive methods, such as UPLC-MS/MS, would be beneficial for the trace-level quantification of a broader range of potential impurities. The information and protocols provided in this guide serve as a valuable resource for researchers to establish and validate robust analytical methods for ensuring the quality and safety of Tofisopam. Further research is warranted to establish and publish the LOD and LOQ values for specific known chemical impurities of Tofisopam to create a more comprehensive impurity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC and HPLC for Tofisopam Impurity Analysis
In the landscape of pharmaceutical quality control, the diligent analysis of impurities is paramount to ensure the safety and efficacy of drug substances. Tofisopam, an anxiolytic agent, is no exception. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant enhancements in analytical performance. This guide provides a detailed comparison of UPLC and HPLC for the analysis of Tofisopam impurities, supported by experimental data and methodologies.
The Leap from HPLC to UPLC: A Paradigm Shift in Chromatography
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column. UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This innovation allows UPLC to operate at much higher pressures, leading to a cascade of performance benefits.[1] For the analysis of Tofisopam and its related impurities, this translates to faster run times, superior resolution, and increased sensitivity.[3][4][5]
The primary advantages of employing UPLC for Tofisopam impurity profiling include:
-
Faster Analysis Times: UPLC can significantly shorten analytical run times, often by a factor of up to nine compared to traditional HPLC.[5] This boosts laboratory throughput and accelerates decision-making in drug development and quality control.
-
Improved Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper and narrower peaks, enhancing the resolution between Tofisopam and its closely related impurities.[2][3] This heightened resolution, coupled with increased peak height, results in greater sensitivity, which is crucial for detecting and quantifying trace-level impurities.[2][3]
-
Reduced Solvent Consumption: The shorter run times and lower flow rates characteristic of UPLC methods lead to a substantial decrease in solvent usage, often by 70-80% compared to HPLC.[1] This not only lowers operational costs but also aligns with green chemistry initiatives by minimizing environmental impact.[3]
-
Enhanced Data Accuracy: The well-defined peaks obtained with UPLC contribute to more precise peak integration and, consequently, more accurate and reliable quantitative results.[3]
Experimental Protocols: A Closer Look at Methodologies
Detailed experimental protocols are essential for reproducible and reliable analytical results. Below are representative methodologies for the analysis of Tofisopam and its impurities using both HPLC and a projected UPLC approach.
HPLC Method for this compound Analysis
Several HPLC methods have been established for the analysis of Tofisopam and its impurities. A common approach involves a reversed-phase C18 column.[6]
-
Column: C18, 150–250 mm length, 4.6 mm internal diameter, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).[6] Another reported mobile phase is a mixture of 0.1% orthophosphoric acid in water and methanol in a 10:90 (v/v) ratio.[7][8]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
Projected UPLC Method for this compound Analysis
Based on the principles of method transfer and the inherent advantages of UPLC, a hypothetical yet optimized method for this compound analysis can be described as follows:
-
Column: Acquity UPLC BEH C18, 50–100 mm length, 2.1 mm internal diameter, 1.7 µm particle size.[1][4]
-
Mobile Phase: A gradient elution using a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), would likely provide optimal separation.
-
Flow Rate: 0.2–0.5 mL/min.[1]
-
Detection: UV detection at 238 nm, potentially with a photodiode array (PDA) detector for peak purity analysis.
-
Injection Volume: 1-5 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure retention time reproducibility.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance parameters, offering a direct comparison between a typical HPLC method and a projected UPLC method for this compound analysis.
| Parameter | HPLC | UPLC (Projected) |
| Column Particle Size | 3-5 µm[2] | < 2 µm[1][2] |
| Column Dimensions | 150-250 mm x 4.6 mm[1] | 50-100 mm x 2.1 mm[1] |
| Typical Analysis Time | 20-45 minutes[1] | 2-5 minutes[1] |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Standard | Improved (Lower LOD/LOQ)[3] |
| Solvent Consumption | High | Low (Reduced by ~70-80%)[1] |
| System Backpressure | Up to 400 bar[1] | Up to 1000 bar or higher[1] |
Visualizing the Workflow and Comparison
To further elucidate the processes and comparisons, the following diagrams are provided.
Caption: General workflow for this compound analysis using chromatographic techniques.
Caption: Key performance differences between UPLC and HPLC for this compound analysis.
Conclusion
While HPLC remains a robust and reliable technique for the analysis of Tofisopam impurities, UPLC offers significant advantages in terms of speed, resolution, sensitivity, and operational efficiency.[1][3][5] The adoption of UPLC technology can lead to substantial improvements in laboratory productivity and a deeper understanding of the impurity profile of Tofisopam. For laboratories focused on high-throughput analysis, method development, and achieving the lowest possible detection limits for impurities, UPLC stands out as the superior chromatographic technique. The choice between UPLC and HPLC will ultimately depend on the specific analytical needs, throughput requirements, and available resources of the laboratory.[3]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ijrpr.com [ijrpr.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
"assessing the performance of different columns for Tofisopam impurity separation"
A Comparative Guide to Chromatographic Columns for Tofisopam Impurity Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and separation of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. Tofisopam, a benzodiazepine derivative, presents a unique analytical challenge due to its potential for various process-related and degradation impurities, alongside its stereoisomers. This guide provides a comparative assessment of different High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Tofisopam from its impurities, supported by experimental data from published literature.
Column Performance Comparison
The selection of an appropriate stationary phase is paramount for achieving the desired selectivity and resolution in impurity profiling. The two most common reversed-phase columns evaluated for Tofisopam and its impurities are C18 and Phenyl-Hexyl columns.
| Parameter | C18 Column | Phenyl-Hexyl Column | Chiral Columns (e.g., Chiralpak AD) |
| Stationary Phase | Octadecylsilane | Phenyl-hexylsilane | Amylose tris(3,5-dimethylphenylcarbamate) |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | Chiral recognition |
| Selectivity | Good for general non-polar impurities. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[1] | Highly specific for stereoisomers (enantiomers and conformers).[2] |
| Reported Application for Tofisopam | Investigation of Tofisopam impurities.[3] | Stability-indicating assays involving forced degradation studies. | Separation of the four stereoisomers of Tofisopam.[2] |
| Typical Mobile Phase | Acetonitrile/Methanol and water/buffer mixtures.[3][4][5] | Acetonitrile and water. | Methanol/2-propanol.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are summaries of experimental protocols derived from published studies on this compound analysis.
Method 1: this compound Separation using a C18 Column
This method is suitable for the general investigation and quantification of Tofisopam and its potential impurities.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).[3]
-
Flow Rate: Not specified.
-
Detection: UV spectrophotometry (wavelength not specified).
-
Key Performance Characteristics: The method was found to be suitable for the determination of the conformational isomer ratio of Tofisopam and for evaluating impurities.[3]
Method 2: Stability-Indicating Assay using a Phenyl-Hexyl Column
This method is designed to separate Tofisopam from its degradation products generated under stress conditions, making it ideal for stability studies.
-
Column: Luna Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.[6]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 238 nm.[4]
-
Sample Preparation: Tofisopam was subjected to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[6]
-
Key Performance Characteristics: The method demonstrated good linearity and accuracy, with a retention time for Tofisopam of approximately 3.320 minutes. The study concluded that this method can be successfully used for routine analysis of Tofisopam in the presence of its degradation products.[6]
Method 3: Chiral Separation of Tofisopam Isomers
While the primary focus of this guide is on process and degradation impurities, the separation of stereoisomers is also a critical aspect of Tofisopam analysis.
-
Column: Chiralpak AD, based on amylose tris(3,5-dimethylphenylcarbamate).[2]
-
Mobile Phase: An optimized mixture of methanol and 2-propanol in an 85:15 (v/v) ratio.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Key Performance Characteristics: This method was able to separate the four isomers of Tofisopam and detect 0.1% of the S-enantiomer as a chiral impurity in R-Tofisopam.[2]
Logical Workflow for Column Selection
The selection of an appropriate column for this compound analysis should follow a logical progression, from understanding the nature of the impurities to method validation. The following diagram illustrates a typical workflow.
This logical workflow begins with the crucial step of identifying and characterizing the potential impurities. Based on these properties, an initial screening of different column types is performed. The most promising column and conditions are then subjected to method development and optimization, followed by validation to ensure the method is suitable for its intended purpose of routine impurity profiling.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
Personal protective equipment for handling Tofisopam impurity
Safe Handling Protocol: Tofisopam Impurity
Important Notice: The safety data sheet for this compound 4 indicates that it is a "pharmaceutical related compound of unknown potency" with no available data for hazard classification[1]. Therefore, it is crucial to handle this substance with extreme caution, assuming it to be a potent pharmaceutical compound. The following guidelines are based on general best practices for handling hazardous chemicals and the limited information available.
Physical and Chemical Properties
Limited data is available for this compound. The following table summarizes the known information and highlights the significant data gaps.
| Property | Data |
| GHS Hazard Classification | No data available[1] |
| Signal Word | No data available[1] |
| Hazard Statements | No data available[1] |
| Molecular Formula | C42H46N4O8[2] |
| Molecular Weight | 734.86 g/mol [2] |
| Physical State | Solid, powder[3] |
| Solubility | No data available |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent accidental exposure.
-
Hand Protection:
-
Wear two pairs of chemotherapy-grade nitrile gloves that comply with ASTM standard D-6978.[4][5]
-
Gloves must be inspected for tears or punctures before use.[1]
-
Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[1][3]
-
-
Eye and Face Protection:
-
Wear chemical safety goggles.
-
If there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]
-
-
Respiratory Protection:
-
Body Protection:
Operational Plan: Handling and Storage
-
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood or a containment device like a glove box.
-
General room ventilation is not sufficient.[7]
-
-
Handling Procedures:
-
Designate a specific area for handling this compound.
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Avoid all personal contact, including inhalation of dust.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Use dry clean-up procedures; avoid generating dust.[3] If sweeping is necessary, dampen the material with water first.[3]
-
A HEPA-filtered vacuum cleaner is recommended for cleaning up any residual powder.[3]
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]
-
Emergency Procedures: Spills and Exposure
Spill Response Workflow
Caption: Workflow for this compound Spill Response.
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. Never give anything by mouth to an unconscious person.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, gowns, absorbent pads, and the chemical itself) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix with other waste streams.
-
-
Disposal Method:
-
Contaminated Packaging:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
